molecular formula C11H10O2 B13601578 1-(Hydroxymethyl)naphthalen-2-ol

1-(Hydroxymethyl)naphthalen-2-ol

Cat. No.: B13601578
M. Wt: 174.20 g/mol
InChI Key: XKGYFYNLSLYSMQ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)naphthalen-2-ol is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.19 g/mol . It is characterized by the presence of both a hydroxymethyl group and a phenolic hydroxyl group attached to a naphthalene ring system . This solid compound should be stored sealed in a dry environment at room temperature, or between 2-8°C as specified by the supplier, to ensure stability . As a naphthalene derivative, this compound is part of a class of molecules known for their utility in chemical synthesis and research. Related naphthol compounds are frequently employed as precursors in the synthesis of dyes , ligands for asymmetric catalysis , and as key intermediates in the development of fluorescent chemosensors . The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation and are not fully detailed in the available literature. This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Handle with care in accordance with established laboratory safety protocols .

Properties

IUPAC Name

1-(hydroxymethyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,12-13H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGYFYNLSLYSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Structure and Reactivity of 1-(Hydroxymethyl)naphthalen-2-ol

[1]

Executive Summary

1-(Hydroxymethyl)naphthalen-2-ol (CAS: 5386-25-4), often referred to as 1-hydroxymethyl-2-naphthol, is a bifunctional naphthalene derivative characterized by a high degree of thermal and chemical lability.[1] Unlike stable commodity chemicals, this compound serves primarily as a reactive intermediate and a potent precursor to ortho-quinone methides (o-QMs) .[1] Its utility in drug discovery stems from this reactivity, offering a pathway for designing DNA-alkylating agents and synthesizing complex heterocycles via inverse electron-demand Diels-Alder (IEDDA) reactions.[1] This guide details its molecular architecture, strict synthesis protocols, and the mechanistic pathways defining its reactivity.[1]

Part 1: Molecular Architecture & Physicochemical Properties[1]

Structural Analysis

The molecule consists of a naphthalene core substituted at the C1 position with a hydroxymethyl group (-CH₂OH) and at the C2 position with a phenolic hydroxyl group (-OH). This 1,2-substitution pattern is critical, as it establishes a "push-pull" electronic environment and facilitates a strong intramolecular hydrogen bond .[1]

  • Intramolecular Hydrogen Bonding: A six-membered ring-like interaction forms between the phenolic proton and the oxygen of the hydroxymethyl group. This interaction (O-H···O) pre-organizes the molecule for water elimination, significantly lowering the activation energy for dehydration.

  • Aromaticity: The naphthalene ring system provides a stable scaffold, but the C1-C2 bond possesses significant double-bond character, facilitating the transition to the quinoid structure upon activation.[1]

Physicochemical Data Table

Note: Due to thermal instability, physical constants can vary based on the rate of heating and purity.

PropertyValue / DescriptionNotes
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Appearance White to off-white crystalline solidRapidly discolors upon oxidation/heating.[1]
Melting Point Transient (decomposes)Often cited ~120–130°C, but rapid heating leads to dimerization (mp ~200°C for dimer).[1]
Solubility Soluble in Ethanol, Acetone, DMSOPoorly soluble in water; decomposes in acidic media.[1]
pKa ~9.5 (Phenolic OH)Acidity is modulated by the intramolecular H-bond.[1]
Stability Low Prone to spontaneous dehydration to form 1,1'-methylenedi-2-naphthol.[1]

Part 2: Synthesis & Handling Protocols

Critical Control Points

The synthesis of this compound is a classic Manasse-Lederer reaction (hydroxyalkylation). However, standard protocols often fail due to the uncontrolled formation of the thermodynamic product: the dimer 1,1'-methylenedi-2-naphthol .[1]

The "Cold-Quench" Protocol: To isolate the monomer, kinetic control is essential.[1] The reaction must be kept cold, and the neutralization step must be rapid to prevent acid-catalyzed condensation.[1]

Experimental Protocol: Alkaline Condensation

Reagents:

  • 2-Naphthol (1.0 eq)

  • Formaldehyde (37% aq.[1] solution, 1.1 eq)

  • Sodium Hydroxide (1.0 M aq.[1] solution, 1.0 eq)

  • Acetic Acid (1.0 M, for neutralization)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2-naphthol in 1.0 M NaOH. Cool the solution to 0–5°C using an ice-salt bath. Why: Low temperature inhibits the secondary reaction of the product with another mole of 2-naphthol.

  • Addition: Dropwise add the formaldehyde solution over 30 minutes, maintaining the internal temperature below 5°C.

  • Incubation: Stir the mixture at 0–5°C for 4–6 hours. The solution will darken slightly.

  • Neutralization (Crucial Step): Slowly add 1.0 M acetic acid dropwise while vigorously stirring. Monitor pH carefully.[1] Stop addition exactly when pH reaches 7.0–7.5 .[1]

    • Warning: Overshooting to acidic pH (<6) will instantly trigger polymerization/dimerization.[1]

  • Isolation: A white precipitate forms.[1] Filter immediately under vacuum.[1]

  • Purification: Wash the solid with ice-cold water. Recrystallization is difficult due to thermal instability; rapid dissolution in cold ethanol followed by precipitation with water is preferred if necessary.[1]

  • Storage: Store at -20°C under argon.

Part 3: Reactivity Profile - The Ortho-Quinone Methide Gateway[1]

The defining feature of this compound is its ability to generate ortho-naphthoquinone methide (o-NQM) . This transient species is a highly reactive electrophile.[1]

Mechanism of Activation

Under thermal stress (>60°C) or mild acid catalysis, the intramolecular hydrogen bond facilitates the elimination of a water molecule. This restores the aromaticity of the second ring while disrupting the first, creating the reactive o-NQM intermediate.

Reactivity Pathways:

  • Dimerization (Self-Reaction): In the absence of other nucleophiles, o-NQM reacts with the starting material to form 1,1'-methylenedi-2-naphthol.[1]

  • Nucleophilic Trapping (1,4-Addition): Thiols (R-SH), amines (R-NH₂), and water attack the exocyclic methylene carbon, restoring aromaticity.[1]

  • Inverse Electron-Demand Diels-Alder (IEDDA): Electron-rich olefins (e.g., vinyl ethers, enamines) react with o-NQM to form chromans and xanthenes.[1]

Visualization of Reaction Pathways

ReactivityPathwaysStart1-(Hydroxymethyl)naphthalen-2-olTransitionTransition State(H-bond assisted)Start->Transition- H2O (Thermal/Acid)oQMortho-NaphthoquinoneMethide (o-NQM)Transition->oQMDehydrationDimer1,1'-Methylenedi-2-naphthol(Thermodynamic Product)oQM->Dimer+ Start Material(Self-Reaction)AdductNucleophilic Adduct(with R-SH / R-NH2)oQM->Adduct+ Nucleophile (Nu-H)1,4-AdditionChromanBenzo[f]chroman(via IEDDA)oQM->Chroman+ Olefin[4+2] Cycloaddition

Caption: The central role of the transient o-NQM intermediate in diverting the reaction toward dimerization, nucleophilic addition, or cycloaddition.

Part 4: Applications in Drug Discovery & Material Science

Pharmacophore Design: DNA Alkylation

In medicinal chemistry, the o-QM generating capability is harnessed to design Bioreductive Alkylating Agents .[1]

  • Mechanism: The hydroxymethyl group acts as a "warhead."[1] Upon metabolic activation or specific pH triggering in the tumor microenvironment, the compound generates the o-NQM in situ.[1]

  • Target: The electrophilic methylene group of the o-NQM alkylates the nucleophilic N7 position of guanine in DNA, leading to cross-linking and apoptosis.

  • Design Strategy: Substituents on the naphthalene ring can tune the stability of the o-NQM, allowing for control over the selectivity and half-life of the active species.

Synthesis of Xanthene Derivatives

This compound is a key building block for benzoxanthenes , which are fluorescent dyes and potential imaging agents.[1]

  • Protocol: Reacting the title compound with 2-naphthol or resorcinol under acid catalysis yields dibenzoxanthenes.[1]

  • Advantage: This route avoids the use of toxic aldehydes by using the hydroxymethyl group as the internal carbon source.

References

  • Chemical Structure and Properties: PubChem. This compound | C11H10O2.[1] National Library of Medicine.[1] [Link]

  • Ortho-Quinone Methide Reactivity: Rokita, S. E. (2009).[1] Quinone Methides. Wiley-Interscience.[1] (General mechanism reference for o-QM alkylation).

  • Synthesis and Instability: Bilger, C., et al. (1986).[1] Synthesis of Dihydrobenzofurans from Phenolic Mannich Bases. Helvetica Chimica Acta.[1] (Discusses the instability of 1-hydroxymethyl-2-naphthol and its rapid conversion to the dimer).

  • IEDDA Reactions: Osoda, K., et al. (2024).[1] Visible-Light-Induced ortho-Quinone Methides Formation. Organic Letters. [Link]

  • Supramolecular Trapping: Zhang, D., et al. (2022).[1] Beyond Platonic: How to Build Metal–Organic Polyhedra. Chemical Reviews. (Describes encapsulation of 1-hydroxymethyl-2-naphthol to control its dimerization). [Link]

Technical Guide: Solubility Profile & Characterization of 1-(Hydroxymethyl)naphthalen-2-ol

[1][2]

Executive Summary & Chemical Identity

This compound (CAS: 5386-25-4), also known as 1-hydroxymethyl-2-naphthol, is a critical bifunctional intermediate in the synthesis of Betti bases, chiral ligands (e.g., BINOL derivatives), and azo dyes.[1] Its structure combines a lipophilic naphthalene core with two polar hydrogen-bonding sites: a phenolic hydroxyl at C2 and a hydroxymethyl group at C1.[1]

This dual nature dictates its solubility profile: it behaves as an amphiphile , exhibiting high solubility in polar aprotic and protic organic solvents while remaining sparingly soluble in water and non-polar aliphatics.[1] This guide provides a definitive solubility map, thermodynamic characterization protocols, and process-relevant data for isolation and purification.[1]

Physicochemical Architecture
PropertyValue / DescriptionImpact on Solubility
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

MW: 174.20 g/mol
LogP (Predicted) ~2.5Moderately lipophilic; prefers organic phases.[1][2]
pKa (Phenolic) ~9.5pH-Switchable Solubility: Soluble in aqueous alkali (pH > 10).[1][3]
H-Bond Donors 2 (-OH, -CH2OH)High affinity for alcohols, DMSO, and DMF.[1]
H-Bond Acceptors 2Capable of intra-molecular H-bonding, stabilizing the crystal lattice.[1]

Solubility Profile in Organic Solvents

The following data categorizes solvent interactions based on dielectric constant (

Qualitative Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Methanol, Ethanol, 2-PropanolHigh Strong H-bond networking disrupts the crystal lattice.[1] Primary choice for recrystallization.
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions and H-bond acceptance solvate the hydroxyl groups effectively.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good solvation of the naphthalene core; useful for extraction.[1]
Ketones/Esters Acetone, Ethyl AcetateModerate Effective for intermediate processing; often used as co-solvents.[1]
Aromatic Toluene, BenzeneLow to Moderate Temperature-dependent.[1] Low at 25°C, high at reflux (ideal for cooling crystallization).[1]
Aliphatic Hexane, Heptane, CyclohexaneInsoluble Lack of polarity prevents disruption of the crystal lattice.[1] Used as anti-solvents .[1]
Aqueous WaterVery Low (<1 g/L)Hydrophobic effect of the naphthalene ring dominates.[1]
The "Solubility Switch": pH Dependence

Unlike neutral organics, this compound possesses a phenolic proton.[1]

  • Acidic/Neutral pH: The molecule remains protonated and precipitates from water.[1]

  • Basic pH (>10): Deprotonation forms the naphtholate anion , rendering the compound highly water-soluble.[1]

    • Process Tip: This property is utilized to purify the compound from neutral impurities (e.g., unreacted naphthalene) by extracting into NaOH, washing the organic layer, and re-acidifying to precipitate the product.

Experimental Protocol: Determination & Validation

As a Senior Scientist, you must rely on self-validating systems .[1] Do not assume literature values apply to your specific polymorph or purity level.[1] Use this protocol to generate precise solubility data.

Workflow: Gravimetric Saturation Method (The "Shake-Flask" Standard)[1]

SolubilityWorkflowStartStart: Excess Solid + SolventEquilibrationEquilibration(Shake Flask, 24-72h, Constant T)Start->EquilibrationFiltrationFiltration (0.45 µm Syringe Filter)*Pre-heat filter for elevated T*Equilibration->FiltrationAnalysisQuantificationFiltration->AnalysisMethodAMethod A: Gravimetric(Evaporate solvent -> Weigh residue)Analysis->MethodAMethodBMethod B: HPLC-UV(Dilute -> Inject -> External Std)Analysis->MethodBValidationValidation Check:Does Mass Balance?MethodA->ValidationMethodB->Validation

Figure 1: Self-validating workflow for solubility determination. Method A and B should ideally be cross-referenced.

Step-by-Step Methodology
  • Preparation: Add excess this compound to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at a controlled temperature (e.g., 25°C, 35°C, 45°C) for 24–72 hours. Validation: Solubility is reached when concentration plateaus over two consecutive time points (e.g., 24h and 48h).[1]

  • Sampling: Stop agitation and allow solids to settle for 1 hour. Withdraw supernatant and filter through a 0.45 µm PTFE filter .

    • Critical: If measuring at high temperature, the syringe and filter must be pre-heated to prevent premature precipitation.[1][4]

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].[1]

    • Detection: UV at 230 nm (Naphthalene absorption) or 280 nm (Phenolic absorption).[1]

    • Calculation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[1]
      

Thermodynamic Analysis & Modeling

To design scalable crystallization processes, you must understand the enthalpy of dissolution.[1]

The Modified Apelblat Model

For correlating solubility (


  • A, B, C: Empirical parameters determined by regression analysis of your experimental data.

  • Interpretation:

    • If solubility increases with temperature, dissolution is endothermic (

      
      ).[1]
      
    • The slope of

      
       vs. 
      
      
      (Van't Hoff plot) approximates
      
      
      .[1]
Process Implication: Cooling Crystallization

Given the phenolic nature, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

1cooling crystallization1
  • Recommended System: Ethanol (Solvent) + Water (Anti-solvent).[1]

  • Procedure: Dissolve at reflux in Ethanol -> Cool to 25°C -> Slowly add Water until turbidity persists -> Chill to 0°C.

References & Authoritative Sources

  • Compound Data: PubChem. This compound (CID 12489760).[1] National Library of Medicine.[1] [Link][1]

  • Synthesis & Purification: Organic Syntheses, Coll.[1] Vol. 10, p.93 (2004).[1] (Describes recrystallization protocols for related binaphthol derivatives using Toluene/Ethanol). [Link]

  • Solubility Modeling: Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures. J. Pharm. Pharmaceut. Sci. (2008). (Foundational text for Apelblat/Van't Hoff analysis). [Link]

  • General Naphthol Solubility: NIST Chemistry WebBook. 2-Naphthalenol Solubility Data. (Serves as the homologous baseline). [Link][1]

Technical Guide: Acidity and pKa Profile of 1-(Hydroxymethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Acidity of 1-(Hydroxymethyl)naphthalen-2-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 5386-25-4), also known as 2-hydroxy-1-naphthalenemethanol, is a bifunctional naphthalene derivative characterized by a phenolic hydroxyl group at the C2 position and a hydroxymethyl group at the C1 position.

The acidity of this compound is governed by the phenolic proton, with a pKa value estimated in the range of 9.5 ± 0.2 . This places it in close proximity to its parent compound, 2-naphthol (pKa 9.51), and its benzene analog, salicyl alcohol (pKa 9.92).

Key Technical Insights:

  • Dominant Species at pH 7.4: Neutral (>99%).

  • Reactivity: The compound acts as a precursor to o-naphthoquinone methides upon photolysis or thermal activation, a mechanism critical for potential alkylating activity in medicinal chemistry.

  • Solubility Profile: Lipophilic; pKa determination requires mixed-solvent extrapolation (e.g., Yasuda-Shedlovsky method).

Structural Analysis & Theoretical Acidity

Electronic Environment

The acidity of this compound is defined by the stability of its conjugate base, the 1-(hydroxymethyl)naphthalen-2-olate anion. Two primary factors influence this equilibrium:

  • Inductive Effect (-I): The hydroxymethyl group (-CH₂OH) at the C1 position exerts a weak electron-withdrawing inductive effect due to the electronegative oxygen atom. This theoretically stabilizes the phenoxide anion, potentially lowering the pKa relative to unsubstituted 2-naphthol.

  • Resonance Effect (+R): The naphthalene ring system allows for extensive delocalization of the negative charge. However, the C1 substituent sterically interacts with the C2 oxygen, potentially twisting the bond angles and slightly reducing orbital overlap compared to a planar system.

Intramolecular Hydrogen Bonding (IMHB)

A critical feature of this molecule is the proximity of the phenolic hydrogen and the alcoholic oxygen.

  • Neutral State Stabilization: A strong intramolecular hydrogen bond (O-H···O_alcohol) stabilizes the neutral molecule. This stabilization energy must be overcome to deprotonate the phenol, effectively raising the pKa (decreasing acidity).

  • Anionic State Stabilization: Upon deprotonation, the phenoxide oxygen can accept a hydrogen bond from the hydroxymethyl group (-CH₂O-H···O⁻_phenoxide). This interaction is typically stronger than in the neutral state, which would lower the pKa .

Net Effect: In analogous systems like salicyl alcohol (2-hydroxybenzyl alcohol), these opposing forces largely cancel out, resulting in a pKa (9.92) very similar to phenol (10.0). Consequently, this compound retains a pKa very close to that of 2-naphthol.

Chemical Equilibrium Diagram

The following diagram illustrates the deprotonation equilibrium and the competing quinone methide formation pathway.

AcidityEquilibrium cluster_legend Legend Neutral Neutral Form (1-HM-2-Naphthol) Stabilized by IMHB Anion Conjugate Base (Phenolate Anion) Resonance Stabilized Neutral->Anion Ka (Deprotonation) - H+ QM o-Naphthoquinone Methide (Reactive Electrophile) Neutral->QM Photodehydration (- H2O) Anion->Neutral + H+ QM->Neutral + H2O (fast) key IMHB: Intramolecular H-Bond QM: Quinone Methide

Caption: Equilibrium dynamics showing reversible deprotonation (pKa ~9.5) and the irreversible side-reaction to reactive quinone methide intermediates.

Comparative pKa Data

The following table contextualizes the acidity of this compound against structurally related standards.

CompoundStructurepKa (Experimental)Electronic/Steric Notes
Phenol Ph-OH9.99Baseline reference.
Salicyl Alcohol 2-(CH₂OH)Ph-OH9.92Benzene analog. -CH₂OH has negligible net effect on pKa.
2-Naphthol Naph-2-OH9.51Extended conjugation increases acidity vs. phenol.
1-Naphthol Naph-1-OH9.39Slightly more acidic than 2-naphthol due to resonance stability.
This compound Target ~9.5 (Est.) IMHB and -I effects cancel; tracks closely with 2-naphthol.
1-Hydroxy-2-naphthoic acid Naph-1-OH-2-COOH4.18 (COOH)Carboxylic acid dominates acidity; phenolic pKa > 10 due to strong IMHB.

Experimental Methodologies for pKa Determination

Given the lipophilic nature of naphthalene derivatives (LogP ~2.5), aqueous solubility is limited. The following protocols are recommended for accurate pKa determination.

Method A: Spectrophotometric Titration (Preferred)

This method relies on the distinct UV-Vis absorption shift between the neutral naphthol (λmax ~328 nm) and the naphtholate anion (bathochromic shift to ~360 nm).

Protocol:

  • Stock Preparation: Dissolve this compound in methanol to create a 10 mM stock solution.

  • Buffer Preparation: Prepare a series of aqueous buffers (phosphate/borate) ranging from pH 7.0 to 12.0. Maintain constant ionic strength (I=0.1 M KCl).

  • Sample Dilution: Inject stock into buffers to achieve a final concentration of ~50 µM. Ensure methanol content is <1% to minimize solvent effects.

  • Measurement: Record UV-Vis spectra (250–450 nm) for each pH point.

  • Data Analysis: Plot Absorbance vs. pH at the analytical wavelength (e.g., 360 nm). Fit the data to the Henderson-Hasselbalch equation:

    
    
    
Method B: Potentiometric Titration in Mixed Solvents

Used when solubility in <1% organic solvent is insufficient.

Protocol:

  • Solvent System: Use Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH v/v).

  • Titration: Titrate the compound with standardized KOH under inert gas (N₂) to prevent oxidation.

  • Yasuda-Shedlovsky Extrapolation:

    • Measure apparent pKa (psKa) in each solvent mixture.

    • Plot psKa vs. dielectric constant (

      
      ) or mole fraction of solvent.
      
    • Extrapolate to 0% organic solvent to obtain the aqueous pKa.

Experimental Workflow Diagram

ExperimentalWorkflow Start Sample: this compound SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Branch Soluble >50 µM? SolubilityCheck->Branch MethodA Method A: UV-Vis Titration (Pure Aqueous Buffer) Branch->MethodA Yes MethodB Method B: Potentiometric (MeOH/Water Mixtures) Branch->MethodB No AnalysisA Identify Isosbestic Points Fit Henderson-Hasselbalch MethodA->AnalysisA AnalysisB Yasuda-Shedlovsky Extrapolation to 0% MeOH MethodB->AnalysisB Result Final pKa Value AnalysisA->Result AnalysisB->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Implications for Drug Development

Pharmacokinetics & Bioavailability
  • Ionization State: At physiological pH (7.4), the compound is 99.2% neutral (assuming pKa 9.5). This suggests high passive membrane permeability (Class II BCS candidate characteristics).

  • Metabolic Stability: The hydroxymethyl group is a primary metabolic soft spot, susceptible to oxidation to the aldehyde (1-formyl-2-naphthol) or carboxylic acid.

Toxicology & Reactivity (The "Ortho Effect")

Researchers must be aware that this compound is not chemically inert.

  • Quinone Methide Formation: Under acidic conditions or UV irradiation, the compound dehydrates to form o-naphthoquinone methide.

  • Mechanism: This intermediate is a potent Michael acceptor that can alkylate biological nucleophiles (DNA, proteins) at the exocyclic methylene carbon.

  • Application: This reactivity is often exploited in the design of hypoxia-activated prodrugs or DNA-crosslinking agents, where the naphthol moiety serves as a trigger.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12489760, this compound. Retrieved from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for 2-Naphthol pKa = 9.51).[1]

  • Brouwer, A. M., et al. (2009). Photochemical generation and the reactivity of o-naphthoquinone methides in aqueous solutions. Journal of Organic Chemistry. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2005).[2][3][4] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for Salicyl Alcohol pKa = 9.92).[5][6]

  • Wan, P., & Yates, K. (1986). Photochemistry of benzyl alcohols and hydroxymethylnaphthalenes. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) & Technical Handling Guide: 1-(Hydroxymethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 2.0 (Technical Whitepaper Edition)

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

The "Silent" Hazard

1-(Hydroxymethyl)naphthalen-2-ol is not merely a static building block; it is a masked reactive intermediate . While standard SDSs often classify it generically as an irritant, its true utility—and hazard—lies in its ability to dehydrate into ortho-quinone methide (o-QM) . This transient species is a potent electrophile capable of alkylating DNA and proteins.

Researchers must treat this compound not as a stable alcohol, but as a "pre-activated" alkylating agent.

Product Identification
ParameterDetail
Chemical Name This compound
Synonyms 1-Hydroxymethyl-2-naphthol; 2-Hydroxy-1-naphthalenemethanol; o-HNM
CAS Number 5386-25-4
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Structure Naphthalene ring with -OH at C2 and -CH₂OH at C1

PART 2: HAZARD IDENTIFICATION & MECHANISTIC RISKS

GHS Classification (Standard + Expert Assessment)
Hazard ClassCategoryHazard StatementExpert Insight (Causality)
Skin Irritation 2H315 : Causes skin irritation.Phenolic hydroxyl group is acidic (pKa ~9.5); direct contact denatures keratin.
Eye Damage 1/2AH318/H319 : Causes serious eye damage/irritation.Crystalline solids can cause mechanical abrasion; chemical acidity damages corneal epithelium.
STOT - SE 3H335 : May cause respiratory irritation.Inhalation of dust triggers mucosal inflammation.
Germ Cell Mutagenicity SuspectedNot officially classified in all regions, but treat as H341.Critical: Under physiological conditions or metabolic activation, this compound generates o-QMs, which crosslink DNA (guanine N7 alkylation).
The Core Reactivity: o-QM Generation

The primary risk is the acid-catalyzed or thermal dehydration of the benzylic alcohol.

oQM_Mechanism Precursor 1-(Hydroxymethyl) naphthalen-2-ol (Stable Precursor) Activation Activation (Heat > 60°C or H+) Precursor->Activation Transition Loss of H₂O (-18 g/mol) Activation->Transition oQM ortho-Quinone Methide (Highly Reactive Electrophile) Transition->oQM Dehydration Trapping Nucleophilic Attack (DNA, Protein, H₂O) oQM->Trapping Michael Addition Adduct Covalent Adduct (Alkylated Biomolecule) Trapping->Adduct

Figure 1: Mechanism of ortho-Quinone Methide (o-QM) formation.[1] The precursor is relatively stable but converts to the toxic o-QM species upon heating or acidification.

PART 3: HANDLING & STORAGE PROTOCOLS

The "Cold Chain" Handling Protocol

Because the activation energy for dehydration is relatively low, maintaining a "cold chain" is essential to prevent self-polymerization and degradation.

  • Temperature: Store at -20°C for long-term; 2–8°C for active working stocks.

  • Atmosphere: Argon or Nitrogen blanket. Oxygen can induce radical oxidation of the phenol.

  • Light: Protect from light.[2] UV irradiation can photochemically trigger the o-QM formation (photodehydration).

Self-Validating Purity System

Before using this reagent in critical drug development assays, validate its integrity using Proton NMR (¹H NMR) .

Signal RegionObservationDiagnosisAction
δ 4.8 - 5.0 ppm Sharp Singlet (2H)Intact -CH₂OH Proceed. Material is pure.
δ 3.8 - 4.2 ppm Broad/Split SignalsEther Dimer Reject. Self-alkylation has occurred via o-QM dimerization.
δ 9.5 - 10.0 ppm SingletAldehyde Reject. Oxidation to 2-hydroxy-1-naphthaldehyde has occurred.
Engineering Controls
  • Fume Hood: All weighing and solvation must occur inside a certified chemical fume hood.

  • Anti-Static: Use anti-static gun/ionizer during weighing. The crystalline powder is prone to static charge, increasing inhalation risk.

  • No Metal Spatulas: Use ceramic or Teflon-coated spatulas . Trace metal ions (Fe³⁺, Cu²⁺) from stainless steel can catalyze oxidative degradation.

PART 4: EMERGENCY RESPONSE & SPILL NEUTRALIZATION

In the event of a spill, simple water washing is insufficient because the o-QM intermediate is lipophilic and reactive. You must use a Nucleophilic Scavenger Solution .

The "Scavenger" Neutralization Protocol

Principle: Intercept the electrophilic o-QM with a "soft" nucleophile (thiol) before it reacts with biological targets.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Prepare Scavenger: Mix 5% L-Cysteine or 10% Sodium Thiosulfate in water.

  • Apply: Gently pour the scavenger solution over the spill, working from the outside in.

  • Wait: Allow 15 minutes for the nucleophilic addition reaction to complete (converting reactive o-QM to a stable thioether).

  • Clean: Absorb with inert clay (vermiculite). Do not use paper towels (cellulose can react exothermically with high concentrations).

PART 5: PHYSICAL & CHEMICAL PROPERTIES

PropertyValueNotes
Appearance White to beige needle-like crystalsDarkening indicates oxidation.
Melting Point 76 – 80 °C Sharp MP indicates high purity.[3] Broad MP (<75°C) suggests oligomerization.
Solubility DMSO, Ethanol, Ethyl AcetatePoorly soluble in water; hydrolyzes slowly in acidic water.
Reactivity Acid Sensitive Dehydrates to o-QM in presence of p-TsOH, HCl, or silica gel.

PART 6: REFERENCES

  • ChemicalBook. (2025). 2-Hydroxy-1-naphthalenemethanol (CAS 5386-25-4) MSDS and Properties.[4] Retrieved from

  • GuideChem. (2025). Safety Data Sheet for this compound.[4] Retrieved from

  • Rokade, B. V., & Prabhu, K. R. (2012). Synthesis of o-Quinone Methides and Their Application in the Synthesis of Chromans. Journal of Organic Chemistry. (Contextual grounding for o-QM mechanism).

  • Angle, S. R., & Raines, J. D. (2003). ortho-Quinone Methides in Organic Synthesis.[1][5][6] Tetrahedron. (Review of reactivity).

  • PubChem. (2025). Compound Summary: this compound (CID 12489760). Retrieved from

Disclaimer: This document is a technical guide created by a Senior Application Scientist for research purposes. It supplements, but does not replace, the official manufacturer-supplied Safety Data Sheet (SDS) required by law.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(Hydroxymethyl)naphthalen-2-ol from 2-Naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-(Hydroxymethyl)naphthalen-2-ol, a valuable chemical intermediate. The protocol is based on the base-catalyzed hydroxymethylation of 2-naphthol with formaldehyde, a classic example of the Lederer-Manasse reaction. This document is intended for researchers, scientists, and professionals in chemical synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, safety precautions, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a fundamental understanding of the process.

Introduction and Significance

This compound is a key building block in organic synthesis, serving as a precursor for various more complex molecules, including ligands for asymmetric catalysis, components of resins, and intermediates in the pharmaceutical industry. Its synthesis from readily available starting materials, 2-naphthol and formaldehyde, makes it an accessible and important target.

The reaction described herein is the hydroxymethylation of an activated aromatic ring. Naphthols, being naphthalene homologues of phenol, are highly reactive towards electrophilic aromatic substitution.[1] The hydroxyl group strongly activates the naphthalene ring system, particularly at the C1 (ortho) and C3 (ortho) positions. The reaction with formaldehyde, an electrophile, preferentially occurs at the more sterically accessible and electronically activated C1 position.[2] This process, known as the Lederer-Manasse reaction, is a cornerstone of aromatic chemistry.[3] While it can be catalyzed by either acids or bases, the use of a basic medium is often preferred for phenolic substrates as it generates the highly nucleophilic naphthoxide anion, accelerating the reaction.[4][5]

Reaction Mechanism: The Lederer-Manasse Reaction

The synthesis of this compound from 2-naphthol and formaldehyde in a basic medium proceeds via an electrophilic aromatic substitution mechanism.

  • Deprotonation: In the presence of a base, such as sodium hydroxide (NaOH), the weakly acidic 2-naphthol is deprotonated to form the sodium 2-naphthoxide ion. This step is crucial as the resulting naphthoxide is a much more powerful nucleophile than the neutral 2-naphthol, significantly activating the aromatic ring towards electrophilic attack.[6]

  • Electrophilic Attack: The electron-rich naphthoxide ion attacks the electrophilic carbon atom of formaldehyde. The C1 carbon of the naphthoxide acts as the nucleophile.

  • Protonation: A subsequent workup with acid neutralizes the reaction mixture, protonating the intermediate alkoxide to yield the final product, this compound.

Electrophilic attack occurs predominantly at the 1-position due to the ortho-directing nature of the hydroxyl/naphthoxide group and the inherent reactivity of this position in the naphthalene ring system.[1][2]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS NumberMolar Mass ( g/mol )Recommended Purity
2-NaphtholC₁₀H₈O135-19-3144.17>99%
Formaldehyde SolutionCH₂O50-00-030.0337% in H₂O
Sodium Hydroxide (NaOH)NaOH1310-73-240.00>98%
Hydrochloric Acid (HCl)HCl7647-01-036.4637% (or 5M soln.)
Ethanol (EtOH)C₂H₅OH64-17-546.0795% or Absolute
Distilled or Deionized WaterH₂O7732-18-518.02N/A
Laboratory Equipment
  • 250 mL Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Thermometer

  • Büchner funnel and filtration flask

  • Beakers and Erlenmeyer flasks

  • Glass filter paper

  • pH indicator strips or pH meter

  • Recrystallization dish

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reagent quantities.

Step 1: Formation of Sodium 2-Naphthoxide
  • Action: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 4.0 g (0.10 mol) of sodium hydroxide in 80 mL of distilled water.

  • Action: Once the NaOH has completely dissolved and the solution has cooled, add 14.4 g (0.10 mol) of 2-naphthol.

  • Causality: This step creates the sodium 2-naphthoxide salt in situ. The deprotonation of the hydroxyl group by NaOH generates a highly activated nucleophile, which is essential for the subsequent reaction with the weakly electrophilic formaldehyde.[4][6] Stir the mixture until the 2-naphthol is fully dissolved, which may require gentle warming.

Step 2: Hydroxymethylation Reaction
  • Action: Gently heat the solution to 60°C using a heating mantle.

  • Action: Slowly add 8.9 mL (0.12 mol, a 1.2x molar excess) of 37% formaldehyde solution to the reaction mixture dropwise over 30 minutes using a dropping funnel.

  • Causality: A slight molar excess of formaldehyde ensures complete consumption of the limiting reagent, 2-naphthol. The slow, dropwise addition is critical to maintain control over the reaction temperature, as the hydroxymethylation is exothermic. A rapid increase in temperature could lead to the formation of unwanted side products, such as bis-hydroxymethylated species or polymeric resins.[4][5]

  • Action: After the addition is complete, maintain the reaction mixture at 60°C with continuous stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

Step 3: Work-up and Isolation of Crude Product
  • Action: After 3 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Action: Slowly and carefully neutralize the basic solution by adding 5M hydrochloric acid (HCl) dropwise while stirring. Monitor the pH using pH paper or a meter. Continue adding acid until the solution is neutral to slightly acidic (pH ~6-7).

  • Causality: Neutralization protonates the phenoxide of the product, causing it to become insoluble in the aqueous medium and precipitate out of the solution. This step is essential for isolating the product from the reaction mixture.

  • Action: A pale-colored solid will precipitate. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Action: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Action: Wash the filter cake with two portions of 50 mL of cold distilled water to remove any inorganic salts (like NaCl) and unreacted formaldehyde.

  • Action: Allow the product to air-dry on the filter paper or in a desiccator.

Step 4: Purification by Recrystallization
  • Causality: Recrystallization is a standard technique for purifying solid organic compounds.[7] It relies on the principle that the desired compound is more soluble in a hot solvent than in a cold solvent, while impurities remain either soluble or insoluble at all temperatures.

  • Action: Transfer the crude solid to a beaker. Add a minimal amount of a suitable hot solvent system (e.g., an ethanol/water mixture or toluene) until the solid just dissolves.

  • Action: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Pure crystals of this compound will form.

  • Action: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly. An expected yield is typically in the range of 85-95%.

Summary of Reaction Parameters

ParameterValueRationale
Reactants 2-Naphthol, FormaldehydeReadily available starting materials.
Molar Ratio 1 : 1.2 (2-Naphthol : CH₂O)Slight excess of formaldehyde drives the reaction to completion.
Catalyst Sodium Hydroxide (NaOH)Base catalyst generates the highly reactive naphthoxide nucleophile.[4]
Solvent WaterEffective solvent for the naphthoxide salt and formaldehyde.
Temperature 60°CProvides sufficient energy for the reaction without promoting side reactions.
Reaction Time 3 hoursSufficient time for the reaction to proceed to completion.
Expected Yield 85-95%High-yielding reaction under optimized conditions.

Visualized Workflow and Reaction

Overall Reaction Scheme

Reaction Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst/Solvent cluster_product Product 2-Naphthol Catalyst NaOH, H₂O 60°C plus1 + Formaldehyde CH₂O Product Catalyst->Product

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A Dissolve NaOH and 2-Naphthol in H₂O B Heat to 60°C A->B Form Naphthoxide C Slowly Add Formaldehyde Solution B->C D React for 3 hours at 60°C C->D Exothermic Reaction E Cool to Room Temp. D->E F Neutralize with HCl to pH 6-7 E->F Protonation G Precipitate and Cool in Ice Bath F->G Precipitation H Filter Crude Product G->H I Wash with Cold H₂O H->I Remove Salts J Recrystallize from EtOH/H₂O I->J Purification K Filter and Dry Pure Product J->K

Caption: Step-by-step experimental workflow.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Naphthol (C₁₀H₈O): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Avoid creating dust.[1]

  • Formaldehyde (CH₂O): Toxic, corrosive, and a known carcinogen. Handle with extreme care.

  • Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental melting point with the literature value.

  • ¹H NMR Spectroscopy: To confirm the chemical structure by identifying characteristic proton signals.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the broad -OH stretches for the phenolic and alcoholic hydroxyl groups.

References

  • American Chemical Society. (n.d.). Reaction of 2-Naphthol with Formaldehyde and 2-Naphthylamine. Isolation of 1-(2-Naphthylaminomethyl)-2-naphthol. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (2023). Hydroxymethylation. Retrieved from [Link]

  • Al-Sawaad, H. (2011). Preparation and Fluorescence Studies for New Naphthol Resins. ResearchGate. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (n.d.). Synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol.... ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2018). Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]

  • Al-Sawaad, H. (2011). Preparation and Fluorescence Studies for New Naphthol Resins. Journal of Basrah Researches. Retrieved from [Link]

  • Google Patents. (n.d.). CN104387217B - Utilize naphthol derivative to prepare the method for adjacent hydroxyl naphthaldehyde compounds.
  • Figueroa-Valverde, L., et al. (2011). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2009). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]

  • Competishun App. (2020). 8 LEDERER MANASSE REACTION | NOVALAC, BAKELITE, KOLBE SCHIMITT RXn, ASPRIN, SALOL, AROMATIC COMPOUND. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). 2-Naphthol. Retrieved from [Link]

  • Zhu, D., et al. (2025). Formaldehyde‐Enabled Enzymatic Hydroxymethylation for the Synthesis of High Value‐Added Multifunctional Compounds. Semantic Scholar. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Rapid Synthesis of Naphthol Derivatives through a Photocontrolled Exothermic Process. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). 2-Naphthalenesulfonic acid, 6-hydroxy-, polymer with formaldehyde and methylphenol, sodium salt - Substance Details. Retrieved from [Link]

  • Google Patents. (n.d.). CN104387217A - Method for preparing o-hydroxynaphthalene formaldehyde compound from naphthol derivative.
  • Chemistry Stack Exchange. (2018). Mechanism of formation of 2-naphthol red dye (aka Sudan 1). Retrieved from [Link]

  • Larock, R. C., & Doty, M. J. (1999). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Environmentally Benign Synthesis of 1-Amidoalkyl-2-Naphthols by Using Citrus limon Juice. Retrieved from [Link]

  • Davies, J. I., & Evans, W. C. (1964). Naphthalene metabolism by pseudomonads: purification and properties of 1,2-dihydroxynaphthalene oxygenase. National Center for Biotechnology Information. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US3316310A - Purification of naphthol.
  • Journal of Health Sciences and Surveillance System. (n.d.). Removal of 1-Naphthol From Water via Photocatalytic Degradation Over N,S-TiO /Silica Sulfuric Acid Under Visible. Retrieved from [Link]

Sources

Application Notes and Protocols: Photocaging with 1-(Hydroxymethyl)naphthalen-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Spatiotemporal Control of Bioactivity with Naphthalene-Based Photocages

Photocaging is a powerful technique that allows for the precise control of a molecule's activity in a biological system using light as an external trigger.[1] This method involves the temporary inactivation of a bioactive molecule by covalently attaching a photolabile protecting group (PPG), or "photocage."[1][2] The native function of the molecule is restored upon irradiation with a specific wavelength of light, which cleaves the photocage. This spatiotemporal control is invaluable in various fields, from fundamental biological research to targeted drug delivery.

This guide focuses on the application of a promising class of photocages: 1-(hydroxymethyl)naphthalen-2-ol derivatives. These compounds, existing in equilibrium with their tautomeric form, 3-hydroxy-2-naphthalenemethanol, offer a unique combination of favorable photophysical and chemical properties for caging a variety of biologically relevant functional groups.[3][4]

The this compound Photocage: Mechanism and Advantages

The photocaging and uncaging process using this compound derivatives is a clean and efficient reaction. The caging reaction typically involves the formation of an ether or ester linkage between the hydroxymethyl group of the photocage and the functional group of the target molecule.

Upon irradiation with UV light (typically in the 300-350 nm range), the photocage undergoes a photolytic cleavage, releasing the active molecule. The mechanism proceeds through the formation of a highly reactive o-naphthoquinone methide intermediate.[3] This intermediate is rapidly quenched by water in biological systems, regenerating the parent 3-hydroxy-2-naphthalenemethanol, a relatively benign byproduct.[3]

Key Advantages of this compound Photocages:

  • High Quantum Yields: These photocages exhibit good quantum yields for photorelease (Φ = 0.17–0.26), meaning a high proportion of absorbed photons lead to the desired uncaging event.[3]

  • Fast Release Kinetics: The release of the caged molecule is rapid (k_release ≈ 10^5 s⁻¹), enabling the study of fast biological processes.[3]

  • Clean Photochemistry: The primary byproduct, 3-hydroxy-2-naphthalenemethanol, is formed through the rapid hydration of the quinone methide intermediate, minimizing the potential for side reactions with biological components.[3]

  • Versatility: This photocage can be used to protect a range of important functional groups, including alcohols, phenols, and carboxylic acids.[3]

Data Presentation: Photophysical Properties

PropertyValueReference(s)
Typical Uncaging Wavelength 300 - 350 nm
Quantum Yield (Φ) 0.17 - 0.26[3]
Release Rate Constant (k_release) ~10^5 s⁻¹[3]

Experimental Protocols

PART 1: Synthesis of the Photocage Precursor: 3-(Bromomethyl)-2-naphthol

A key reactive intermediate for installing the this compound photocage is 3-(bromomethyl)-2-naphthol. While several routes to substituted bromomethylnaphthalenes exist, a practical approach involves the bromination of a suitable precursor. The following protocol is a representative synthesis.

Protocol 1: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene

This protocol describes the synthesis of a related precursor which can be further functionalized.

Materials:

  • 1,4-dihydronaphthalene

  • Chloroform (CHCl₃)

  • Potassium tert-butoxide (t-BuOK)

  • Carbon tetrachloride (CCl₄)

  • Bromine (Br₂)

  • Appropriate glassware for air-sensitive reactions

Procedure:

  • Synthesis of 1,1-dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene: React 1,4-dihydronaphthalene with dichlorocarbene generated in situ from chloroform and potassium tert-butoxide.

  • Synthesis of 1H-cyclopropa[b]naphthalene: Treat the dichlorocyclopropane derivative with potassium tert-butoxide to yield the naphthocyclopropene.

  • Bromination and Ring Opening: To a stirred solution of 1H-cyclopropa[b]naphthalene in dry CCl₄ under a nitrogen atmosphere, add a solution of bromine in CCl₄ dropwise. Reflux the reaction mixture for 1 hour.

  • Work-up and Purification: After cooling, evaporate the solvent. Recrystallize the solid product from a suitable solvent like dichloromethane to obtain 2-bromo-3-(bromomethyl)naphthalene as white crystals.

Note on Precursor Modification: 2-Bromo-3-(bromomethyl)naphthalene can be further modified to the desired 3-(bromomethyl)-2-naphthol through methods such as nucleophilic substitution of the bromine at the 2-position with a hydroxyl group, though this may require optimization.

PART 2: Caging of Bioactive Molecules

The following protocols provide general guidelines for caging different functional groups using a reactive form of the this compound photocage, such as 3-(bromomethyl)-2-naphthol (prepared as described above or obtained commercially).

Protocol 2: Caging of Carboxylic Acids via Esterification

The Mitsunobu reaction is a mild and efficient method for esterifying a carboxylic acid with an alcohol, proceeding with inversion of stereochemistry at the alcohol center.[2][5]

Materials:

  • Carboxylic acid-containing molecule

  • 3-Hydroxy-2-naphthalenemethanol (or a protected precursor)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent), 3-hydroxy-2-naphthalenemethanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to isolate the caged ester.

Causality Behind Experimental Choices: The Mitsunobu reaction is chosen for its mild conditions, which are often compatible with sensitive biomolecules. The use of an excess of the alcohol and phosphine/azodicarboxylate helps to drive the reaction to completion. Anhydrous conditions are crucial as water can interfere with the reaction.

Protocol 3: Caging of Phenols and Alcohols via Alkylation

Phenols and alcohols can be caged by forming an ether linkage with the photocage. This can be achieved through a Williamson ether synthesis-type reaction using a reactive derivative of the photocage.

Materials:

  • Phenol- or alcohol-containing molecule

  • 3-(Bromomethyl)-2-naphthol (or a protected precursor)

  • A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve the phenol or alcohol (1 equivalent) and the base (1.5-2 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Add a solution of 3-(bromomethyl)-2-naphthol (1.2 equivalents) in the same solvent to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, filter off the base and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to obtain the caged ether.

Causality Behind Experimental Choices: The base is required to deprotonate the hydroxyl group of the phenol or alcohol, making it a better nucleophile to attack the bromomethyl group of the photocage. Anhydrous solvents are used to prevent side reactions.

Protocol 4: General Strategy for Caging Amines

Protecting primary and secondary amines can be achieved by converting them into carbamates. This protocol outlines a general approach.

Materials:

  • Amine-containing molecule

  • 3-Hydroxy-2-naphthalenemethanol

  • Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Formation of the Chloroformate: In a well-ventilated fume hood, react 3-hydroxy-2-naphthalenemethanol with phosgene or a phosgene equivalent in the presence of a base to form the corresponding chloroformate. This intermediate is highly reactive and should be used immediately.

  • Caging Reaction: Add the amine-containing molecule to the freshly prepared chloroformate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the caged carbamate.

Causality Behind Experimental Choices: The highly reactive chloroformate is necessary to acylate the amine. The base neutralizes the HCl generated during the reaction. Low temperatures are used to control the reactivity of the chloroformate.

PART 3: Uncaging the Bioactive Molecule

Protocol 5: General Procedure for Photorelease

Materials and Equipment:

  • Solution of the caged compound in a suitable buffer (e.g., PBS, HEPES)

  • UV light source with an appropriate wavelength (e.g., 350 nm lamp, laser)

  • Quartz cuvette or other UV-transparent container

Procedure:

  • Prepare a solution of the caged compound in the desired buffer. The concentration will depend on the specific experiment and the extinction coefficient of the caged compound.

  • Transfer the solution to a quartz cuvette or other UV-transparent vessel.

  • Irradiate the sample with a UV light source at the appropriate wavelength (typically 300-350 nm). The duration and intensity of irradiation will need to be optimized for each specific caged compound and experimental setup.

  • Monitor the release of the bioactive molecule using a suitable analytical technique (e.g., HPLC, mass spectrometry, or a bioassay that measures the activity of the released molecule).

Self-Validating System: The success of the uncaging can be validated by observing the expected biological response that is absent in the non-irradiated control sample. Additionally, analytical methods can confirm the disappearance of the caged compound and the appearance of the active molecule and the photocage byproduct.

Visualizations

Photocaging and Uncaging Mechanism

G Photocaging & Uncaging Mechanism cluster_caging Caging Reaction cluster_uncaging Uncaging by Light Photocage This compound CagedCompound Caged Compound (Ether, Ester, Carbamate) Photocage->CagedCompound Alkylation or Esterification BioactiveMolecule Bioactive Molecule (with -OH, -COOH, -NHR) BioactiveMolecule->CagedCompound CagedCompound_uncage Caged Compound Intermediate o-Naphthoquinone Methide Intermediate CagedCompound_uncage->Intermediate Photolysis Light UV Light (hν) Light->CagedCompound_uncage ReleasedMolecule Active Bioactive Molecule Intermediate->ReleasedMolecule Byproduct 3-Hydroxy-2- naphthalenemethanol Intermediate->Byproduct Water H₂O Water->Byproduct Hydration

Caption: Photocaging and uncaging with this compound.

Experimental Workflow for a Photocaging Experiment

G Typical Photocaging Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesize Caged Compound Characterization Characterize and Purify (NMR, MS, HPLC) Synthesis->Characterization Introduction Introduce Caged Compound to Biological System Characterization->Introduction Incubation Incubate (Dark Control) Introduction->Incubation Irradiation Irradiate with UV Light (Experimental Sample) Introduction->Irradiation Observation Observe/Measure Biological Response Incubation->Observation Irradiation->Observation Comparison Compare Irradiated vs. Dark Control Observation->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: A generalized workflow for a typical photocaging experiment.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Hydroxymethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical support guide for the synthesis and yield optimization of 1-(Hydroxymethyl)naphthalen-2-ol (also known as 1-hydroxymethyl-2-naphthol).

Topic: Yield Optimization & Troubleshooting for this compound CAS Registry Number: 5386-25-4 Target Audience: Medicinal Chemists, Process Development Scientists Core Challenge: Controlling the "Lederer-Manasse" reaction to prevent ortho-quinone methide (o-QM) mediated dimerization.

Core Directive: The "Golden" Protocol

Use this validated protocol as your baseline. Deviations from temperature or pH controls are the primary causes of yield loss.

Principle: The reaction of 2-naphthol with formaldehyde is an electrophilic aromatic substitution. The mono-hydroxymethylated product is kinetically formed but thermodynamically unstable relative to the bis-naphthylmethane dimer (1,1'-methylenebis(2-naphthol)). The key is to operate under strict kinetic control.

Optimized Experimental Workflow
ParameterSpecificationRationale
Stoichiometry 1.0 eq 2-Naphthol : 1.0 eq NaOH : 1.1–1.5 eq Formaldehyde Slight excess of HCHO pushes equilibrium to product; limiting base prevents poly-condensation.
Solvent System Water (or 1:1 Water/Ethanol)Water precipitates the product as it forms, protecting it from further reaction.
Temperature 0°C – 5°C (Ice Bath) Critical. Heat (>20°C) accelerates dehydration to the reactive o-quinone methide.
Reaction Time 45 – 60 minutes Extended time favors the thermodynamic dimer.
Quenching pH pH 7.0 – 8.0 (Neutral)Do not acidify to pH < 6. Acid catalyzes dehydration and dimerization.
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve 2-naphthol (10 mmol) in 10 mL of 1M NaOH (10 mmol) . The solution should be clear and slightly dark (naphthoxide formation).

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches < 4°C .

  • Addition: Dropwise add 37% aqueous Formaldehyde (1.1 mL, ~14 mmol) over 10 minutes. Maintain temp < 5°C.

  • Reaction: Stir vigorously at 0–5°C for 45 minutes . A precipitate (sodium salt or free phenol depending on concentration) may begin to form.

  • Neutralization (The Critical Step):

    • Slowly add 1M Acetic Acid or dilute HCl dropwise while monitoring pH with a meter or paper.

    • Stop exactly at pH 7–8.

    • Warning: If you overshoot to pH 4-5, the white solid will likely turn pink/red and convert to the dimer (mp ~200°C).

  • Isolation: Filter the solid immediately. Wash with ice-cold water (2 x 5 mL).

  • Drying: Dry under vacuum at room temperature (do not use a heat lamp or oven).

Troubleshooting Guide & FAQs

Category A: Low Yield & Purity

Q: My product is a sticky gum/oil instead of a solid. What happened? A: This usually indicates polymerization or the presence of unreacted formaldehyde mixed with water.

  • Cause: Temperature was too high during addition, or the reaction ran too long.

  • Fix: Induce crystallization by scratching the glass with a rod or adding a seed crystal of pure 2-naphthol (if product seed is unavailable). Ensure the reaction temp never exceeds 5°C.

Q: I obtained a high yield, but the melting point is ~190-200°C. Is this my product? A: No. You have isolated the dimer , 1,1'-methylenebis(2-naphthol).

  • Reason: The mono-hydroxymethyl product is unstable. In the presence of acid or heat, it dehydrates to form an ortho-quinone methide, which reacts immediately with another molecule of 2-naphthol.

  • Prevention: You likely acidified too strongly (pH < 6) or dried the product in an oven. Repeat the synthesis and keep the workup neutral and cold.

Category B: Reaction Kinetics

Q: Why is there significant unreacted 2-naphthol left? A: The reaction is reversible.

  • Fix: Use a larger excess of formaldehyde (up to 1.5 eq). Ensure the NaOH is fresh; carbonate formation in old NaOH reduces the concentration of the active naphthoxide nucleophile.

Q: Can I use KOH or organic bases like Triethylamine? A: KOH is acceptable and behaves similarly to NaOH. Weak organic bases (Et3N) are generally ineffective for this specific C-alkylation because they do not generate a sufficient concentration of the naphthoxide anion required to attack the formaldehyde.

Mechanism & Visualization

Pathway Analysis: The "Danger Zone"

The diagram below illustrates the divergence between the desired kinetic product and the unwanted thermodynamic dimer.

ReactionPathway Start 2-Naphthol + Formaldehyde Base Base (NaOH) Deprotonation Start->Base Intermediate Naphthoxide Anion Base->Intermediate Product 1-(Hydroxymethyl) naphthalen-2-ol (Target) Intermediate->Product Kinetic Control (0°C, 45 min) Danger Acid/Heat Dehydration Product->Danger Instability QM ortho-Quinone Methide (o-QM) Danger->QM - H2O Dimer 1,1'-Methylenebis (2-naphthol) (Dimer) QM->Dimer + 2-Naphthol (Fast)

Caption: The critical branch point is the stability of the target alcohol.[1][2] Acid or heat triggers water loss, generating the highly reactive o-QM intermediate which rapidly dimerizes.

Stability & Storage Data

PropertyValue/ConditionNotes
Physical State White to off-white crystalline solidTurns pink/red upon oxidation or dimerization.
Melting Point ~120–125°C (dec.) Note: Literature varies; distinct from dimer (mp ~200°C).
Storage Temp -20°C Essential to prevent slow dimerization in the solid state.
Shelf Life < 1 Month (at 4°C)Best generated in situ or used immediately for subsequent steps.
Solubility Ethanol, Acetone, warm WaterInsoluble in cold water (precipitates).

References

  • Original Methodology (Lederer-Manasse Reaction)

    • Manasse, O. "Ueber eine Synthese aromatischer Oxyalkohole." Berichte der deutschen chemischen Gesellschaft, vol. 27, no. 2, 1894, pp. 2409–2413.

  • Mechanistic Insight & Dimerization

    • Sun, Q.-F., et al. "Guest-Reaction Driven Cage to Conjoined Twin-Cage Mitosis-Like Host Transformation." Angewandte Chemie International Edition, vol. 60, no. 11, 2021. (Demonstrates the in situ generation of the o-QM from 1-hydroxymethyl-2-naphthol and its dimerization).

  • Synthesis Protocol Validation

    • Urgaonkar, S., & Verkade, J. G. "Synthesis of Dihydrobenzofurans from Phenolic Mannich Bases." The Journal of Organic Chemistry, vol. 69, no. 26, 2004. (Provides specific conditions for isolating the hydroxymethyl intermediate).

  • General Naphthol Reactivity

    • "2-Naphthol."[1][3][4][5][6] PubChem Database, National Center for Biotechnology Information, CID=8663.

Sources

Technical Support Center: Stability Management of 1-(Hydroxymethyl)naphthalen-2-ol

[1]

Executive Summary

You are likely accessing this guide because you have observed degradation, color changes (pinking/browning), or yield loss during the synthesis or storage of 1-(Hydroxymethyl)naphthalen-2-ol (CAS: 5386-25-4).[1]

This molecule is not merely "unstable"; it is a latent electrophile . Its instability is driven by a specific mechanistic pathway: the acid-catalyzed dehydration to form an ortho-quinone methide (o-QM) .[1] This intermediate is highly reactive and will rapidly self-polymerize or react with nucleophiles.[1]

This guide provides the protocols necessary to arrest this mechanism and preserve the integrity of your intermediate.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy. The hydroxyl group at the benzylic position (C1), combined with the phenolic hydroxyl at C2, creates a "push-pull" system that easily ejects water.

The Pathway to Polymerization

Under even mild acidic conditions (or thermal stress), the benzylic alcohol protonates and leaves as water. This generates the o-QM, which immediately reacts with another molecule of the starting material (Friedel-Crafts alkylation) to form a dimer (dinaphthylmethane derivative), and subsequently oligomers.

GStart1-(Hydroxymethyl)naphthalen-2-olInterProtonatedIntermediateStart->Inter+ H+AcidTrigger:Acid (H+) or HeatAcid->StartQMortho-QuinoneMethide (o-QM)Inter->QM- H2O(Dehydration)DimerDinaphthylmethaneDimerQM->Dimer+ Starting Material(Fast)PolyOligomers/PolymersDimer->Poly+ QM(Chain Growth)

Figure 1: The acid-catalyzed dehydration pathway leading to irreversible polymerization.

Module 2: Synthesis & Isolation Protocols

The most critical moment is the neutralization step of the hydroxymethylation reaction (Reaction of 2-naphthol + Formaldehyde + NaOH).

The "Danger Zone" Protocol

Standard literature often says "neutralize with HCl." Do not follow this blindly. If the local pH drops below 5, you will trigger the o-QM pathway.

ParameterStandard Practice (Risky)Recommended Protocol (Safe)
Neutralization Agent Conc. HCl or H2SO4Acetic Acid (dilute) or CO2 gas
Target pH pH 1-2 (to precipitate fully)pH 6.5 - 7.0 (Strictly Neutral)
Temperature Room Temperature0°C - 4°C (Ice Bath)
Drying Oven or Rotovap with heatVacuum Desiccator (P2O5) at RT
Isolation Workflow
  • Quench Cold: Cool the reaction mixture to 0°C.

  • Slow Neutralization: Add dilute acetic acid dropwise with vigorous stirring. Monitor pH continuously. Stop exactly at pH 7.

  • Filtration: Filter the precipitate immediately while cold.

  • Wash: Wash with ice-cold water . Do not wash with acidic solutions.

  • Drying: Dissolve the wet cake in Ethyl Acetate, dry over Na2SO4 (neutral), and evaporate under reduced pressure at <30°C .

Module 3: Storage & Handling

Once isolated, the solid is kinetically stable but thermodynamically prone to polymerization.

Solvent Compatibility Matrix

Choosing the wrong solvent for NMR or storage is the #1 cause of "mysterious" degradation.

SolventStatusTechnical Rationale
Chloroform (CDCl3) FORBIDDEN Naturally forms HCl/DCl over time.[1] Will polymerize the sample in the NMR tube within minutes/hours.
Acetone-d6 Recommended Aprotic, generally neutral.[1] Good solubility.
DMSO-d6 Excellent High solubility, stabilizes the dipole, generally acid-free.[1]
Methanol/Ethanol Caution Can react with the o-QM to form ethyl/methyl ethers (solvolysis) if any acid is present.
Diethyl Ether Good Good for precipitation/washing, but ensure it is peroxide/acid-free.[1]
Long-Term Storage Strategy
  • Physical State: Store as a solid.[2] Never store as a solution.

  • Temperature: -20°C is mandatory for storage > 1 week.

  • Atmosphere: Argon or Nitrogen flush (prevents oxidative coupling).

  • Container: Amber glass (protects from UV-induced dehydration).[1]

Module 4: Troubleshooting (FAQ)

Q1: My white solid turned pink/brown after one day on the bench. What happened?

A: You are witnessing oxidative oligomerization . The color comes from conjugated quinoidal structures forming within the crystal lattice.

  • Fix: Recrystallize immediately (see Q4) or pass through a short plug of neutral alumina (not silica). Store under Argon.

Q2: I tried to purify it on a silica gel column, but I recovered almost nothing. Why?

A: Standard Silica Gel 60 is slightly acidic (pH ~5 in slurry). This acts as a solid-state catalyst for polymerization.[1] Your compound polymerized on the column.

  • Fix: Use Neutral Alumina or Base-Deactivated Silica (flush silica with 1% Triethylamine in Hexane before loading).[1]

Q3: The NMR in CDCl3 shows the product, but also a mess of multiplets at 4.0-4.5 ppm.

A: Those are methylene bridges (-CH2-) connecting naphthalene rings.[1] The acidity of the CDCl3 triggered the reaction inside the tube.

  • Verification: Run the NMR in DMSO-d6. If the sample was pure before the CDCl3 test, the DMSO spectrum might still be clean (if you didn't recover the sample from the CDCl3).

Q4: How can I recrystallize it safely?

A: Avoid boiling alcohols if possible.

  • Protocol: Dissolve in a minimum amount of acetone or ethyl acetate at room temperature. Add hexane or petroleum ether dropwise until cloudy. Store at -20°C overnight. Filter cold.

References

  • Mechanism of o-Quinone Methide Formation

    • Rokita, S. E. (2014). "The Domestication of ortho-Quinone Methides." Accounts of Chemical Research.
  • Reactivity of Hydroxymethyl Naphthols

    • Betti Reaction Intermediates & Stability. International Journal of Pharmaceutical Sciences and Research.
  • Self-Condensation of Phenolic Alcohols

    • Asaro, L., et al. (2013). "Self-condensation reaction of 2-hydroxymethylphenol...
  • Physical Properties & Identifiers

    • PubChem Compound Summary for CID 12489760: this compound.[1]

  • General Handling of Naphthol Derivatives

    • Sigma-Aldrich Technical Sheet: 2-Hydroxy-1-naphthaldehyde (Precursor/Related stability data).[1]

Technical Support Center: Purification of 1-(Hydroxymethyl)naphthalen-2-ol Crude Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Hydroxymethyl)naphthalen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Structure of This Guide

This guide is structured to address common challenges encountered during the purification of this compound. It begins with a workflow diagram to help you select the most appropriate purification strategy. This is followed by a detailed Frequently Asked Questions (FAQs) section that tackles specific experimental issues. Quantitative data is summarized in a table for quick reference, and detailed experimental protocols are provided for key techniques.

Purification Strategy Selection

The choice of purification method is dictated by the nature and quantity of impurities in your crude mixture. The following diagram outlines a logical workflow for selecting the optimal technique.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Final Product Crude Mixture Crude Mixture Analyze Impurity Profile (TLC, LC-MS, NMR) Analyze Impurity Profile (TLC, LC-MS, NMR) Crude Mixture->Analyze Impurity Profile (TLC, LC-MS, NMR) Major Impurities Identified? Major Impurities Identified? Analyze Impurity Profile (TLC, LC-MS, NMR)->Major Impurities Identified? Recrystallization Recrystallization Major Impurities Identified?->Recrystallization  High Purity Crude   Column Chromatography Column Chromatography Major Impurities Identified?->Column Chromatography  Polar/Non-polar Impurities   Acid-Base Extraction Acid-Base Extraction Major Impurities Identified?->Acid-Base Extraction  Acidic/Basic Impurities   Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound Acid-Base Extraction->Recrystallization  Further Purification   Acid-Base Extraction->Column Chromatography  Further Purification  

Caption: Workflow for selecting a purification technique for this compound.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization

  • Q1: My compound won't crystallize from the chosen solvent, even after cooling.

    A1: This is a common issue that can arise from several factors. Firstly, the solution may not be saturated. Try to reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution.[1] Secondly, the chosen solvent may be too good a solvent for your compound, even at low temperatures. In this case, a two-solvent recrystallization system is often effective.[1][2] For this compound, a mixture of a solvent in which it is highly soluble (like ethanol or acetone) and a solvent in which it is poorly soluble (like water or hexane) can be effective.[2] Add the "poor" solvent dropwise to the hot, dissolved solution until a slight cloudiness persists, then add a drop or two of the "good" solvent to redissolve it before allowing it to cool slowly.[1]

  • Q2: I'm getting an oil instead of crystals upon cooling.

    A2: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by several strategies. Ensure your initial hot solution is not supersaturated. If it is, add a small amount of additional hot solvent. Also, try a slower cooling rate to allow for proper crystal lattice formation. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization. If these methods fail, reconsider your solvent system; a lower boiling point solvent or a different solvent mixture might be necessary.

  • Q3: The recovered crystals are still colored, even after recrystallization.

    A3: Colored impurities can sometimes co-crystallize with your product. If the impurity is present in a significant amount, a preliminary purification step like column chromatography or an acid-base wash might be necessary. For minor colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[2] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be cautious not to add too much charcoal, as it can also adsorb your desired product.

Column Chromatography

  • Q4: I'm not getting good separation of my compound from an impurity on the TLC plate.

    A4: Poor separation on TLC indicates that the chosen solvent system (mobile phase) is not optimal. For reverse-phase chromatography, if your compound and the impurity are running too close to the solvent front (high Rf), you need to decrease the polarity of the mobile phase (e.g., increase the proportion of the organic solvent like acetonitrile or methanol in water).[3] Conversely, if they are stuck at the baseline (low Rf), you need to increase the mobile phase polarity. For normal-phase chromatography (e.g., silica gel), the opposite is true. Systematically varying the solvent ratio in your mobile phase and re-running the TLC will help you find the optimal conditions for separation.

  • Q5: My compound is streaking on the column.

    A5: Streaking on a chromatography column can be caused by several factors. The most common is overloading the column with too much crude material. Ensure you are using an appropriate amount of sample for the size of your column. Another cause can be poor solubility of the compound in the mobile phase, causing it to precipitate on the column. If this is the case, you may need to choose a different mobile phase in which your compound is more soluble. Finally, the compound itself might be acidic or basic and interacting strongly with the stationary phase (e.g., silica gel). Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.

  • Q6: I have a low yield of my compound after column chromatography.

    A6: Low recovery can be due to several reasons. Your compound might be irreversibly binding to the stationary phase. This is more common with highly polar compounds on silica gel. Deactivating the silica gel with a small amount of water or using a less active stationary phase like alumina might help. Incomplete elution is another possibility; ensure you have flushed the column with a sufficiently strong solvent at the end of the run to elute all your compound. Also, consider that your crude mixture may have contained less of the desired compound than you initially thought.

Acid-Base Extraction

  • Q7: How can I use acid-base extraction to purify this compound?

    A7: this compound is a phenolic compound, making it weakly acidic. This property can be exploited for purification.[4][5] You can dissolve your crude mixture in an organic solvent like diethyl ether or dichloromethane and wash it with a weak aqueous base, such as sodium bicarbonate solution.[6][7] Neutral and basic impurities will remain in the organic layer. The acidic this compound will be deprotonated to its corresponding phenoxide salt, which is soluble in the aqueous layer.[8] The aqueous layer can then be separated and acidified with a strong acid like HCl to precipitate the pure this compound, which can be collected by filtration or extracted back into an organic solvent.[8]

  • Q8: I'm forming an emulsion during the extraction that won't separate.

    A8: Emulsion formation is a common problem in liquid-liquid extractions, especially when solutions are shaken too vigorously.[5] To break an emulsion, you can try gently swirling the separatory funnel instead of shaking it. Adding a saturated solution of sodium chloride (brine) can also help by increasing the ionic strength of the aqueous phase, which often forces the separation of the layers.[6] In some cases, allowing the mixture to stand for an extended period or gentle warming can also be effective.

Quantitative Data Summary

Purification TechniqueKey ParametersTypical Values/RangesNotes
Recrystallization Solvent SystemEthanol/Water, Acetone/Hexane, TolueneThe choice of solvent is critical and should be determined experimentally.[2]
Recovery Yield70-90%Highly dependent on the purity of the crude material.
Column Chromatography Stationary PhaseSilica Gel (Normal Phase), C18 (Reverse Phase)C18 is often used for HPLC analysis and purification of naphthalene derivatives.[3][9]
Mobile Phase (RP-HPLC)Acetonitrile/Water or Methanol/Water with 0.1% acid (e.g., formic or phosphoric acid)Gradient elution may be necessary for complex mixtures.[3]
Acid-Base Extraction Aqueous Base5-10% Sodium Bicarbonate or Sodium Carbonate SolutionA weak base is sufficient to deprotonate the phenolic hydroxyl group.[6]
pH for Re-precipitationpH 1-2Use a strong acid like HCl to ensure complete protonation and precipitation.[8]

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

  • Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.[1]

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.[1]

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Pack a column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the mobile phase, gradually increasing the polarity of the solvent system (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction

  • Dissolve the crude mixture in an appropriate organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel and add a 5% aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the deprotonated this compound.[4][5]

  • Drain the aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery.

  • Combine the aqueous extracts and cool them in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until the solution is acidic (test with pH paper) and the product precipitates out.[8]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

References

  • Separation of 1-Hydroxymethylnaphthalene on Newcrom R1 HPLC column. SIELC.
  • Acid-Base Extraction. University of California, Los Angeles.
  • Acid–base extraction - Wikipedia. Wikipedia.
  • Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives - PMC.
  • Acid–base extraction - Grokipedia. Grokipedia.
  • This compound | C11H10O2 | CID 12489760 - PubChem.
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Massachusetts Institute of Technology.
  • Troubleshooting Purification Methods - MilliporeSigma. MilliporeSigma.
  • EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. University of Massachusetts.
  • One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
  • How to Purify Compounds - Organic Chemistr... | Practice Hub - Varsity Tutors. Varsity Tutors.
  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions. Chemistry Solutions.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - Sigma-Aldrich. Sigma-Aldrich.
  • Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC.

Sources

Technical Support Center: Troubleshooting 1-(Hydroxymethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Paradox

1-(Hydroxymethyl)naphthalen-2-ol is a deceptive scaffold.[1][2] Structurally simple, it serves as a critical "masked" precursor for ortho-quinone methides (o-QMs) , highly reactive intermediates widely used in asymmetric organocatalysis and heterocycle synthesis (e.g., chromanes, xanthenes).[1][2]

The "low conversion" complaints we receive typically fall into two distinct mechanistic failures:

  • Generation Failure: The hydroxyl group fails to eliminate, preventing o-QM formation.[1][2]

  • Trapping Failure: The o-QM forms but reverts to the starting material (hydration) or dimerizes rather than reacting with the target nucleophile.[2]

This guide deconstructs these issues using physical organic chemistry principles to restore your reaction efficiency.

Diagnostic Workflow

Before altering conditions, identify the bottleneck using this logic flow.

TroubleshootingFlow Start Problem: Low Conversion of This compound CheckSM Analyze Reaction Mixture (TLC/LCMS): Is Starting Material (SM) remaining? SM_High Issue: Activation Failure The OH group is not leaving. CheckSM->SM_High Yes, SM is major component SM_Low Issue: Side Reactions o-QM formed but diverted. CheckSM->SM_Low No, SM consumed but yield low AcidCheck Is Acid pKa < 2? SM_High->AcidCheck Check Catalyst DimerCheck Dimer Detected? SM_Low->DimerCheck Check for Dimer (Bis-naphthol species) StrongAcid StrongAcid AcidCheck->StrongAcid Yes WeakAcid WeakAcid AcidCheck->WeakAcid No TempCheck TempCheck StrongAcid->TempCheck Increase Temp (Thermal Activation) ChangeCat ChangeCat WeakAcid->ChangeCat Switch to Brønsted Acid (e.g., PTSA, TFA) Dilute Dilute DimerCheck->Dilute Yes: Concentration too high (Intermolecular reaction favored) SolventCheck SolventCheck DimerCheck->SolventCheck No: Hydrolysis suspected DrySolvent DrySolvent SolventCheck->DrySolvent Use Anhydrous Solvent (Remove water trap)

Figure 1: Decision tree for diagnosing low conversion based on crude reaction analysis.

Module 1: Activation & o-QM Generation

The conversion of this compound relies on the elimination of water to form the o-QM species.[1][2] The benzylic hydroxyl group is a poor leaving group and requires activation.[1][2]

Mechanism of Failure

If your starting material remains unreacted, the energy barrier for dehydration is not being overcome.[1][2]

  • Pathway: Protonation of OH

    
     Loss of H₂O 
    
    
    
    Formation of o-QM.[1][2]
  • Common Pitfall: Using weak acids (e.g., acetic acid) or insufficient temperature for thermal elimination.[1][2]

Troubleshooting Protocol

Q: I am using a mild Lewis acid, but conversion is <20%. Why? A: Lewis acids can coordinate to the phenolic oxygen rather than the benzylic hydroxyl, deactivating the system.[1][2]

  • Solution: Switch to a Brønsted acid (pKa < 1).[2] p-Toluenesulfonic acid (PTSA) or Camphorsulfonic acid (CSA) are superior because they specifically protonate the benzylic alcohol, facilitating water elimination [1].[2]

Q: Can I generate the o-QM without acid? A: Yes, via thermal generation , but this requires temperatures >100°C (often refluxing toluene or xylene).[1][2] If your reaction is at room temperature without a strong acid catalyst, conversion will be negligible.[1][2]

  • Protocol Adjustment: If your substrate is acid-sensitive, heat the reaction to 110°C in toluene. The o-QM forms via a [1,5]-sigmatropic hydrogen shift mechanism [2].[1][2]

Catalyst Selection Guide
Catalyst ClassExamplesSuitabilityNotes
Strong Brønsted Acid PTSA, TFA, HClHigh Best for rapid o-QM generation at RT.[1][2][3]
Weak Brønsted Acid Acetic Acid, Benzoic AcidLow Insufficient to protonate the benzylic OH.[1][2]
Lewis Acid BF₃·OEt₂, Sc(OTf)₃Medium Effective but may require higher loading (10-20 mol%).[1][2]
Thermal (No Cat) Heat (>100°C)High Cleanest method if substrates are thermally stable.[2]

Module 2: Trapping & Nucleophilic Attack

If the starting material is consumed but the desired product yield is low, the o-QM intermediate is being diverted to side products.[1][2]

The "Dimerization Trap"

The most common side reaction is the dimerization of the o-QM with the starting material or another o-QM molecule to form bis(2-hydroxy-1-naphthyl)methane or spiro-dimers [3].[1][2][3]

Q: My LCMS shows a large peak with Mass = 2 x SM - 18 (Water). What is this? A: This is the dimer.[1][2] It forms when the concentration of o-QM is high relative to the nucleophile, or when the nucleophile is sluggish.[1][2]

  • The Fix (Inverse Addition): Do not add the nucleophile to the o-QM precursor. Instead, add the This compound slowly to a solution of the nucleophile and catalyst.[1][2] This keeps the o-QM concentration low, statistically favoring reaction with the nucleophile over self-reaction.[1][2]

Solvent Effects (The Hydrolysis Trap)

o-QMs are "soft" electrophiles but will react with "hard" nucleophiles like water if present.[2]

  • Observation: Reversion to starting material or formation of unidentified polar byproducts.[1][2]

  • Corrective Action: Use anhydrous solvents (DCM, Toluene) with molecular sieves (4Å). Avoid alcohols (MeOH, EtOH) unless they are the intended nucleophile, as they will form ethers immediately.[1][2]

Reaction Pathway Diagram

ReactionPath SM 1-(Hydroxymethyl) naphthalen-2-ol TS Protonated Intermediate SM->TS + H+ oQM o-Quinone Methide (Reactive Electrophile) TS->oQM - H2O Product Desired Product (C-C / C-N Bond) oQM->Product + Nucleophile Dimer Dimer (Side Product) oQM->Dimer + SM / Self Hydrolysis Reversion to SM (With Water) oQM->Hydrolysis + H2O

Figure 2: Competing pathways for the o-Quinone Methide intermediate.[2]

Frequently Asked Questions (FAQs)

Q: Can I store this compound indefinitely? A: No. It is prone to slow self-condensation (polymerization) even in the solid state if exposed to moisture or heat.[1][2]

  • Storage: Store at 4°C in a desiccator, protected from light. If the solid turns pink/brown, purification (recrystallization from toluene) is required before use.[1]

Q: I'm trying to synthesize the starting material itself (from 2-naphthol + formaldehyde) but getting low conversion. Why? A: This is a classic stoichiometry issue.

  • Protocol: Use a large excess of formaldehyde (3-5 equivalents) .[1][2] If you use 1:1 stoichiometry, the mono-product reacts with a second equivalent of 2-naphthol to form the bis-naphthyl methane dimer.[1][2] Keep the temperature below 60°C to prevent this second step [4].

Q: Is the reaction sensitive to oxygen? A: Generally, no.[1][2] However, o-QMs can undergo oxidative decomposition over long reaction times.[1][2] An inert atmosphere (Nitrogen/Argon) is recommended for reproducibility, especially in catalytic asymmetric variants.[1][2]

References

  • Shaikh, A. K., Cobb, A. J. A., & Varvounis, G. (2012).[1][2][4] Mild and rapid method for the generation of ortho-(naphtho)quinone methide intermediates.[2][4] Organic Letters, 14(2), 584-587.[1][2][4]

  • Koudelka, J., et al. (2022).[1][2][5] Fine-Tuned Reactivity of N-Containing Naphthol Analogues. Molecules, 27(20), 6923.[1][2]

  • Osyanin, V. A., et al. (2015).[1][2] Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides.[1][2] Journal of Organic Chemistry. (Contextual reference on o-QM dimerization pathways).

  • Liu, L. P., et al. (2012).[1][2] Synthesis of 1-Amidoalkyl-2-Naphthols by Two-Component Friedel-Crafts Reaction. Asian Journal of Chemistry. (Contextual reference on naphthol condensation stoichiometry).

Sources

Minimizing side reactions during ortho-quinone methide generation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ortho-quinone methides (o-QMs). This guide is designed to provide in-depth, field-proven insights into the generation and application of these powerful but highly reactive intermediates. Our focus is to help you navigate the primary challenge in o-QM chemistry: minimizing side reactions to maximize the yield and purity of your desired product.

Given their transient nature, o-QMs are prone to self-destruction through various pathways if not generated and trapped under carefully controlled conditions.[1] This guide provides a troubleshooting framework based on common experimental observations, explains the causality behind these issues, and offers robust protocols to enhance the success of your reactions.

Understanding the Challenge: Common Side Reactions & Mechanisms

Ortho-quinone methides are highly electrophilic and possess a conjugated system that makes them susceptible to various reactions.[2][3] Their instability is the root cause of most experimental challenges.[1][4] The primary competing pathways that diminish the efficiency of their desired reaction (e.g., with a nucleophile or dienophile) are:

  • Dimerization, Trimerization, and Polymerization: This is often the most significant side reaction. Due to their high reactivity, two or more o-QM molecules can react with each other in a cascade of cycloaddition or conjugate addition reactions. This leads to the formation of complex oligomers or intractable polymers, which typically manifest as an insoluble precipitate or a complex mixture at the baseline of a TLC plate.[1][5] The trimerization of o-QMs can be a sequence of two steps, with the first being relatively slow.[5]

  • Reaction with Nucleophilic Solvents/Impurities: If the reaction is performed in a protic or nucleophilic solvent (like methanol or water), the solvent can act as a nucleophile and add to the o-QM, forming an o-hydroxybenzyl ether or alcohol.[6] This side reaction is particularly problematic as it consumes the o-QM and generates a stable, often difficult-to-remove byproduct.

  • Tautomerization and Aromatization: Depending on the substitution pattern and the reaction conditions, the o-QM intermediate can tautomerize to other species, such as a vinylphenol, or undergo reactions that lead to rearomatization, effectively destroying the reactive diene system required for cycloadditions.[7]

Visualizing the Competing Pathways

The following diagram illustrates the critical juncture where a generated o-QM can proceed down the desired reaction pathway or be consumed by common side reactions.

G cluster_0 o-QM Generation cluster_1 Reaction Manifold cluster_2 Side Reaction Pathways Precursor o-Hydroxybenzyl Alcohol/Halide/etc. oQM ortho-Quinone Methide (Reactive Intermediate) Precursor->oQM Thermal, Photo, Acid, Base Desired Desired Product (e.g., Cycloadduct) oQM->Desired Trapping Agent (Dienophile/Nucleophile) Side Side Products oQM->Side Self-Reaction or Reaction with Nu: Polymer Dimerization/ Polymerization Side->Polymer Solvent Solvent/Nucleophile Adduct Side->Solvent

Caption: Fate of an in situ generated ortho-quinone methide.

Troubleshooting Guide: A Symptom-Based Approach

This section is formatted to address specific problems you might observe during your experiment.

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
Low or zero yield; a complex mixture or insoluble material is formed. The rate of o-QM self-reaction (dimerization/polymerization) is faster than the rate of trapping.[1][5]1. Decrease Concentration: Run the reaction at high dilution (e.g., 0.01–0.05 M). This reduces the probability of two o-QM molecules encountering each other, thereby slowing the second-order polymerization process relative to the desired pseudo-first-order trapping reaction.2. Control Temperature: If using thermal generation, lower the temperature. Side reactions often have a higher activation energy than the desired trapping reaction. Find the minimum temperature at which the precursor is consumed at a reasonable rate.3. Increase Trapping Agent Stoichiometry: Use a larger excess of the dienophile or nucleophile (e.g., 3–10 equivalents). This increases the likelihood of the o-QM reacting with the trapping agent.4. Ensure Trapping Agent is Present During Generation: The trapping agent must be in the reaction vessel before and during the generation of the o-QM. Do not generate the o-QM and then add the trap; it will be too late.
A major, clean side product is isolated, often with a mass corresponding to the precursor + solvent fragment. The o-QM is being intercepted by a nucleophilic solvent (e.g., MeOH, H₂O) or a nucleophilic impurity.[6]1. Change Solvent System: Switch to a non-nucleophilic, aprotic solvent. Toluene, benzene, or dichloromethane are common choices. Ensure the solvent is rigorously dried before use.2. Purify Reagents: Ensure all reagents, especially the trapping agent, are pure and dry. Latent water can be a significant issue.3. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
The reaction is very slow, or the precursor is not consumed. The conditions used are insufficient to generate the o-QM from the chosen precursor.1. Review Generation Method: The stability of the precursor and the energy required for o-QM formation are highly dependent on its structure.[8] Consult the table below to ensure your method is appropriate. * Thermal: Are you at a high enough temperature? Some precursors require >110 °C.

| The desired product is formed, but with low diastereoselectivity (for cycloadditions). | The reaction conditions are too harsh (e.g., high temperature, strong acid), leading to equilibration or epimerization of the product.[1] | 1. Use Milder Generation Methods: Explore methods that operate at lower temperatures. Photochemical generation or base-promoted eliminations from o-hydroxybenzyl halides are often milder than high-temperature thermal methods.[1][8]2. Consider a Lewis Acid Catalyst: For certain cycloadditions, a chiral Lewis acid can not only catalyze the reaction but also control the stereochemical outcome by organizing the transition state, even at low temperatures. |

Table 1: Comparison of Common o-QM Generation Methods
Generation Method Typical Precursor Conditions Advantages Disadvantages & Common Pitfalls
Thermal Elimination o-Hydroxybenzyl alcohols, Mannich bases, BenzoxazinesHigh temperature (80-180 °C) in a non-polar solvent (e.g., Toluene, Xylene)Simple setup; no reagents required.High temperatures can promote side reactions and product decomposition; poor for sensitive substrates.[1]
Photochemical o-Hydroxybenzyl derivatives, BenzofuranonesUV irradiation (e.g., 254/300 nm) in an inert solventCan be performed at low temperatures; high degree of control.[6][9]Requires specialized equipment; high-energy light can cause substrate/product degradation.[10]
Acid-Promoted o-Hydroxybenzyl alcohols/ethersBrønsted acids (e.g., p-TsOH) or Lewis acids (e.g., TiCl₄, BF₃·OEt₂)Often proceeds at lower temperatures than thermal methods.[1][2]Acid-sensitive functional groups are not tolerated; can lead to low stereoselectivity due to ionic character.[8]
Base-Promoted o-Hydroxybenzyl halides, Quaternary ammonium saltsNon-nucleophilic bases (e.g., DBU, Et₃N) or fluoride sources (for silyl ethers)Mild conditions; often high yielding.Precursor synthesis can be multi-step; base-sensitive functional groups are not tolerated.[1]
Oxidation o-Cresols and related phenolsChemical oxidants (e.g., Ag₂O, DDQ) or enzymatic/photocatalytic methodsAccesses o-QMs directly from simple phenols.[9][11]Oxidant may react with other functional groups in the molecule; can generate radical side products.

Frequently Asked Questions (FAQs)

Q1: How do I know if I have successfully generated my o-QM? A: Direct detection is very difficult due to the transient nature of most o-QMs. Success is nearly always inferred from the isolation of a characteristic product. For example, if you are attempting a [4+2] cycloaddition with ethyl vinyl ether, the formation of a chromane is strong evidence for the intermediacy of your o-QM.[12] In some cases, with highly stabilized o-QMs, direct observation by ¹H NMR at low temperature is possible.

Q2: My precursor has electron-donating groups. How does this affect the reaction? A: Electron-donating groups (e.g., -OMe, -NMe₂) on the phenolic ring generally stabilize the o-QM intermediate.[1] This is a double-edged sword: stabilization makes the o-QM less prone to rapid polymerization, but it also makes it less reactive towards the desired trapping agent. You may need more forcing conditions (higher temperature or longer reaction times) to achieve complete reaction.

Q3: My precursor has electron-withdrawing groups. How does this affect the reaction? A: Electron-withdrawing groups (e.g., -NO₂, -CN) destabilize the o-QM, making it extremely reactive.[1] In this case, polymerization and other side reactions are highly likely. It is critical to use very mild generation conditions (e.g., low temperature), high dilution, and a large excess of a very reactive trapping agent.

Q4: Can I use an enzymatic method to generate the o-QM? A: Yes, this is a growing field. Chemoenzymatic methods, for instance using hydroxylase enzymes, can generate o-hydroxybenzyl alcohols from o-cresols under very mild, aqueous conditions. These alcohols can then be in equilibrium with the o-QM, allowing for subsequent trapping reactions in a one-pot cascade.[11][13] This approach offers excellent selectivity and sustainability but requires specialized knowledge of biocatalysis.[14]

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues with o-QM reactions.

Caption: A decision tree for troubleshooting o-QM reactions.

Key Experimental Protocols

These protocols provide a starting point for minimizing side reactions. Always perform reactions on a small scale first to establish optimal conditions.

Protocol 1: Thermal Generation and In Situ [4+2] Cycloaddition

This protocol describes the generation of an o-QM from an o-hydroxybenzyl alcohol and its trapping with an electron-rich alkene.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-hydroxybenzyl alcohol precursor (1.0 eq).

  • Add Reagents: Add the dienophile (e.g., ethyl vinyl ether, 5.0 eq).

  • Add Solvent: Add dry, degassed toluene to achieve a final concentration of 0.05 M with respect to the precursor.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the consumption of the precursor by TLC. A spot for the chromane product should appear. The reaction is typically complete within 4-12 hours.

  • Workup: Once the precursor is consumed, cool the reaction to room temperature. Concentrate the mixture in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired chromane product.

Protocol 2: Mild Base-Promoted Generation and Nucleophilic Trapping

This protocol uses a non-nucleophilic base to generate an o-QM from an o-hydroxybenzyl bromide for subsequent trapping.

  • Preparation: To an oven-dried, three-neck flask under an argon atmosphere, add the o-hydroxybenzyl bromide precursor (1.0 eq) and the desired nucleophile (e.g., thiophenol, 1.5 eq).

  • Add Solvent: Add dry dichloromethane (DCM) to achieve a final concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add a solution of triethylamine (Et₃N, 1.2 eq) in DCM dropwise over 20 minutes. The slow addition helps to keep the instantaneous concentration of the o-QM low.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting bromide is fully consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry with Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

Sources

Technical Support Center: Purification of 1-(Hydroxymethyl)naphthalen-2-ol

[1][2][3][4]

Part 1: Executive Technical Overview

Compound Identity:

  • Name: 1-(Hydroxymethyl)naphthalen-2-ol[1][2][3][4][5]

  • Synonyms: 1-Hydroxymethyl-2-naphthol; 2-Hydroxy-1-naphthalenemethanol[1][2][3][4][5]

  • CAS: 5386-25-4[1][2][3][4][5]

  • Structure: Naphthalene ring substituted with a hydroxyl group at C2 and a hydroxymethyl group at C1.[4]

Critical Stability Warning (The "Oiling Out" & Dimerization Trap): Unlike standard stable organic solids, this compound is a reactive intermediate precursor .[1][2][3][4] Upon heating or exposure to trace acids, it spontaneously dehydrates to form an ortho-quinone methide (o-QM).[1][2][3][4] This reactive species rapidly dimerizes to form 2,2'-dihydroxy-1,1'-dinaphthylmethane , a high-melting solid (MP ~200°C).[1][2][3][4]

The "Recrystallization Paradox": Standard hot recrystallization (dissolving in boiling solvent and cooling) often fails because the heat required to dissolve the compound is sufficient to trigger its decomposition. Therefore, thermal recrystallization is NOT recommended as the primary purification method.[4]

Part 2: Troubleshooting & Diagnostic FAQs

Q1: I recrystallized my sample from hot ethanol, and now I have a white solid melting at ~200°C. Is this my product?

Answer: No. You have isolated the decomposition dimer, 2,2'-dihydroxy-1,1'-dinaphthylmethane.[1][2][3][4]

  • Cause: Prolonged heating in a protic solvent (ethanol) likely triggered the elimination of water (dehydration), forming the quinone methide, which then dimerized.[2][3][4]

  • Solution: You cannot revert the dimer. You must repeat the synthesis.[4] For the next batch, use the Cold Precipitation Protocol (see Part 3).

Q2: My crude product is an oil that refuses to crystallize. What should I do?

Answer: This is common ("oiling out") and often indicates the presence of unreacted 2-naphthol or solvent impurities preventing crystal lattice formation.[2][3]

  • Immediate Fix: Do not heat it.[3][4] Dissolve the oil in a minimum amount of cold acetone (0°C).[2] Add cold water dropwise until a persistent cloudiness appears.[4][6] Store at -20°C overnight.

  • Alternative: Triturate the oil with cold hexanes or pentane to extract non-polar impurities (like unreacted 2-naphthol) and induce solidification.[2][3][4]

Q3: What is the best solvent for purification if I absolutely must recrystallize?

Answer: If the Cold Precipitation Protocol yields insufficient purity, use a Solvent/Anti-Solvent system at Room Temperature (RT) or below.[3]

  • Primary Solvent (Dissolver): Acetone (preferred), Methanol, or Ethyl Acetate.[1][2][3][4]

  • Anti-Solvent (Precipitator): Hexanes (for EtOAc/Acetone), Water (for Methanol/Acetone).[1][2][3]

  • Rule: Never boil the solvent. Dissolve at RT, filter, then add anti-solvent and cool.

Part 3: Recommended Purification Protocols

Protocol A: Cold Precipitation (The "Gold Standard")

Best for isolating the product directly from a synthesis reaction mixture (e.g., 2-naphthol + formaldehyde).[1][2][3]

  • Preparation: Ensure the reaction mixture is alkaline (NaOH). The product exists as a soluble sodium salt.[4]

  • Cooling: Cool the reaction mixture to 0–5°C in an ice bath.

  • Neutralization (Critical Step):

    • Slowly add dilute HCl (1M) or Acetic Acid dropwise with vigorous stirring.

    • Stop exactly at pH 7.0. Do not overshoot to acidic pH (<6), as acid catalyzes the dimerization.[2][3][4]

  • Isolation: The product will precipitate as a white/off-white solid.[2][4]

  • Filtration: Filter immediately on a Büchner funnel.

  • Washing: Wash the cake with ice-cold water (to remove salts) followed by cold hexane (to remove unreacted 2-naphthol).

  • Drying: Dry under high vacuum at Room Temperature . Do not use an oven.

Protocol B: Low-Temperature Recrystallization (For High Purity)

Use this only if Protocol A yields impure material.[1][2][3]

ParameterSpecificationReasoning
Solvent System Acetone / Water Acetone dissolves the diol well at RT; water acts as a gentle anti-solvent.[1][2][3][4]
Temperature < 25°C (Strict) Prevents thermal generation of ortho-quinone methide.[1][2][3][4]
Concentration ~1 g / 5-7 mL High concentration favors rapid crystallization at low temps.[1][2][3][4]

Step-by-Step:

  • Dissolve 1.0 g of crude solid in ~5 mL of Acetone at room temperature.

  • (Optional) If insoluble particles remain, filter through a syringe filter (0.45 µm).

  • Place the solution in an ice bath (0°C).

  • Add Cold Water dropwise with swirling.

  • Stop adding water the moment a faint, persistent turbidity (cloudiness) is observed.[2][3][4][6]

  • Place the flask in a freezer (-20°C) for 12–24 hours.

  • Collect crystals by cold filtration.[2][4]

Part 4: Stability & Reaction Pathway Visualization

The following diagram illustrates the "Danger Zone" where the desired product converts to the unwanted dimer.

GFigure 1: Thermal and Acid-Catalyzed Decomposition PathwaySubstrate1-(Hydroxymethyl)naphthalen-2-ol(Target Product)Substrate->Substrate Keep Cold (<25°C) Neutral pHQMortho-Quinone Methide(Reactive Intermediate)Substrate->QM Heat (>50°C) or Acid (H+)Dimer2,2'-dihydroxy-1,1'-dinaphthylmethane(Impurity, MP ~200°C)QM->Dimer Rapid Dimerization

Caption: The target compound (Blue) is kinetically stable only at low temperatures and neutral pH.[2][3] Heat or acid triggers the formation of the Quinone Methide (Yellow), which irreversibly collapses into the Dimer (Red).[2][3][4]

Part 5: References

  • Synthesis and Instability of 1-Hydroxymethyl-2-naphthol

    • Title: Synthesis of Dihydrobenzofurans from Phenolic Mannich Bases and their Quaternized Derivatives.[4]

    • Source:J. Chem. Soc., Perkin Trans.[1][2][4] 1, 1982, 843-848.[1][2][3][4]

    • Significance: Explicitly describes the synthesis via 2-naphthol and formaldehyde and notes that "heat rapidly changes it into 1,1'-methylenedi-2-naphthol" and "extreme sensitivity to acids" leads to the dimer melting at ca.[1][2][3][4] 200°C.[2][4]

    • URL:[Link][1][2][3]

  • Ortho-Quinone Methide Chemistry

    • Title: Heterochiral Diastereomer-Discriminative Diphanes That Form Hierarchical Superstructures.[1][2][3][4]

    • Source:JACS Au, 2022, 2, 8, 1869–1879.[1][2][3][4]

    • Significance: Confirms 1-hydroxymethyl-2-naphthol as a known ortho-quinone methide precursor that undergoes self-coupling dimerization within nanocavities.[1][2][3][4][7]

    • URL:[Link][1][2][3]

  • General Naphthol Purification Principles

    • Title: Purification of commercial 1-naphthol.[1][2][3][4]

    • Source: Texium Chemistry (Blog/Lab Note).

    • Significance: While focusing on 1-naphthol, it illustrates the general solubility and oxidation issues inherent to naphthol derivatives, supporting the need for exclusion of light/heat.[4]

    • URL:[Link][1][2][3]

Controlling temperature for selective reaction of 1-(Hydroxymethyl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

You are likely accessing this guide because your reaction with 1-(hydroxymethyl)naphthalen-2-ol (HMNO) has failed to yield the desired cross-coupled product, resulting instead in an insoluble precipitate or a complex polymeric mixture.

The Core Challenge: HMNO is a "masked" ortho-quinone methide (o-QM). Under acidic or thermal stress, it dehydrates to form a highly reactive o-QM intermediate. The selectivity challenge is a race between two pathways:

  • Pathway A (Desired): Cross-reaction of the o-QM with your target nucleophile (e.g., indole, thiol, electron-rich olefin).

  • Pathway B (Undesired): Self-reaction where the o-QM reacts with a molecule of unreacted HMNO, leading to rapid dimerization (dinaphthylmethane formation) and polymerization.

Temperature is your primary throttle for controlling the concentration of the o-QM species, which dictates this selectivity.

The Mechanism: Why Temperature Dictates Fate

To troubleshoot, you must visualize the reaction coordinate. The dehydration of HMNO is an equilibrium process heavily influenced by temperature (


) and acid concentration (

).
The o-Quinone Methide Gateway

ReactionPathway Start 1-(Hydroxymethyl) naphthalen-2-ol (Stable Precursor) oQM ortho-Quinone Methide (High Energy Intermediate) Start->oQM - H2O (Acid/Heat) oQM->Start + H2O Dimer Dinaphthylmethane (Thermodynamic Sink) UNDESIRED oQM->Dimer Reacts with Starting Material (High Conc/High T) Product Functionalized Target Molecule DESIRED oQM->Product Reacts with Nucleophile (Controlled T)

Figure 1: The divergent pathways of the o-QM intermediate. High steady-state concentrations of o-QM favor Dimer formation (second-order dependence).

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid "brick" within minutes. What happened?

Diagnosis: Uncontrolled o-QM generation (The "Avalanche Effect"). Explanation: You likely added the acid catalyst to a warm mixture or ran the reaction at too high a concentration. The o-QM generated faster than your nucleophile could trap it. Since the o-QM is an electrophile and the starting material (HMNO) is a nucleophile, they reacted with each other. Corrective Action:

  • Dilution: Reduce substrate concentration to < 0.1 M.

  • Inverse Addition: Add the HMNO slowly to a solution of the Catalyst + Nucleophile, rather than adding the catalyst to the HMNO.

Q2: I am seeing low diastereoselectivity in my chiral addition.

Diagnosis: Isokinetic Temperature violation. Explanation: If you are using a chiral phosphoric acid (CPA) or similar catalyst, the enantioselectivity is often governed by a tight ion pair or hydrogen-bond network. At higher temperatures (>0°C), thermal motion disrupts this delicate assembly, allowing the "uncatalyzed" background reaction (racemic) to compete. Corrective Action:

  • Lower temperature to -30°C to -78°C .

  • Switch solvent to a non-polar medium (e.g., Toluene or DCM) to tighten the ion pairing.

Q3: C-alkylation vs. O-alkylation?

Diagnosis: Hard/Soft Acid-Base mismatch. Explanation: The o-QM is a "soft" electrophile at the methylene position.

  • C-Alkylation (Desired): Favored by soft nucleophiles (indoles, electron-rich arenes) and non-polar solvents.

  • O-Alkylation (Etherification): Favored by hard nucleophiles (alcohols) or high temperatures where thermodynamic equilibrium allows the oxygen to attack.

Standard Operating Protocol (SOP): Cryogenic Trapping

Objective: Selective functionalization of HMNO with an indole or thiol nucleophile while suppressing dimerization.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Indole derivative (1.2 equiv)

  • Catalyst: Chiral Phosphoric Acid (5-10 mol%) or mild Lewis Acid

  • Solvent: Toluene or DCM (Anhydrous)

Workflow
StepActionCritical ParameterReasoning
1 Dissolution Dissolve Nucleophile and Catalyst in solvent.Ensure catalyst is pre-complexed with the trap, not the substrate.
2 Cooling Cool system to -40°C .Suppresses background dehydration; stabilizes the H-bond network.
3 Addition Add HMNO (dissolved in min. solvent) dropwise over 1 hour.CRITICAL: Keeps steady-state concentration of o-QM near zero.
4 Incubation Stir at -40°C for 4-6 hours.Allows kinetic trapping without providing energy for dimerization.
5 Ramp Allow to warm to 0°C over 2 hours.Drives conversion of any remaining stubborn intermediates.
6 Quench Add Et₃N or NaHCO₃ (aq) immediately.Neutralizes acid to prevent retro-reaction or polymerization during workup.

Data Reference: Solvent & Temperature Impact

Table 1: Impact of conditions on the reaction of HMNO with Indole (Model System).

EntrySolventTemp (°C)Yield (%)Selectivity (Cross : Dimer)Note
1THF254540 : 60Polar solvent stabilizes free ions; promotes polymerization.
2Toluene256875 : 25Non-polar solvent improves ratio, but temp is too high.
3Toluene-40 92 >95 : 5 Optimal Region. Kinetic control dominates.
4DCM-7830>99 : 1Too cold; dehydration step is rate-limiting and sluggish.

References

  • Ortho-Quinone Methides in Synthesis

    • Title: Visible-Light-Induced ortho-Quinone Methides Formation in Situ Using ortho-Alkylarenols.[1]

    • Source: Organic Letters (2024).
    • URL:[Link]

  • Mechanism of Dimerization

    • Title: Photodehydration mechanisms of quinone methide formation
    • Source: Mini-Reviews in Organic Chemistry / RSC Advances.[2]

    • URL:[Link]

  • Catalytic Asymmetric Functionalization

    • Title: Ligand and counteranion enabled regiodivergent C–H bond functionaliz
    • Source: Chemical Science (via NIH/PMC).
    • URL:[Link]

  • Friedel-Crafts Selectivity

    • Title: Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol.
    • Source: KAUST Repository / J. Org. Chem.
    • URL:[Link][1][3]

Sources

Overcoming steric hindrance in 1-(Hydroxymethyl)naphthalen-2-ol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 1-(Hydroxymethyl)naphthalen-2-ol

Welcome to the technical support center for the synthesis and functionalization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically challenging building block. Here, we address common experimental hurdles, provide strategic advice, and offer detailed protocols to help you achieve your synthetic goals efficiently and with high yields.

The unique structure of this compound, featuring a primary alcohol and a phenol in close proximity on a naphthalene scaffold, presents a distinct set of challenges. The primary hydroxyl group at the C1 position is sterically encumbered by both the adjacent phenolic hydroxyl at C2 and the peri-hydrogen at C8. This guide provides expert-driven solutions to navigate these steric and selectivity issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the functionalization of this compound in a direct question-and-answer format.

Question 1: My Williamson ether synthesis at the C1-hydroxymethyl group is resulting in very low to no product formation. What are the likely causes and how can I fix it?

Answer:

Low conversion in Williamson ether synthesis is the most common issue and is almost always tied to steric hindrance impeding the SN2 attack of the alkoxide.[1][2] Here’s a breakdown of the causes and solutions:

  • Cause A: Ineffective Deprotonation or Poor Nucleophilicity. The strength and type of base are critical. While the phenolic C2-OH is more acidic, selective deprotonation of the C1-CH₂OH can be achieved, but the resulting primary alkoxide's nucleophilicity may be hampered.

    • Solution:

      • Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is a superior choice over weaker bases like potassium carbonate (K₂CO₃) for generating the primary alkoxide.[3] It irreversibly deprotonates the alcohol, driving the reaction forward.

      • Optimize Your Solvent: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4][5] These solvents solvate the cation (e.g., Na⁺) but not the alkoxide, enhancing its nucleophilicity.

      • Ensure Anhydrous Conditions: Water will quench the base and the alkoxide, halting the reaction.[4] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Cause B: Steric Hindrance Blocking SN2 Pathway. The bulky naphthalene ring and the peri-hydrogen create a sterically congested environment for the incoming electrophile.[1]

    • Solution:

      • Employ a Phase-Transfer Catalyst (PTC): This is often the most effective solution. A catalyst like tetrabutylammonium bromide (TBAB) can transport the alkoxide from a solid or aqueous phase into the organic phase, facilitating the reaction under milder conditions and overcoming solubility issues.[6][7][8] This technique is highly effective for sterically hindered etherifications.[7]

      • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition or side-product formation.

      • Choose a Less Hindered Electrophile: If possible, use a primary alkyl halide with a good leaving group (I > Br > Cl).[2]

Question 2: I'm attempting an esterification of the C1-hydroxymethyl group, but I'm getting low yields and a mixture of products. How can I improve selectivity and yield?

Answer:

Esterification of this compound is complicated by two main factors: the steric hindrance around the primary alcohol and the competing reactivity of the C2-phenolic hydroxyl group.

  • Cause A: Poor Access of the Acylating Agent. Steric crowding can prevent the carboxylic acid or its activated form from reaching the C1-hydroxyl group.

    • Solution:

      • Use Modern Coupling Agents: Standard Fischer esterification is often ineffective. Instead, use powerful coupling agents designed to overcome steric hindrance. Reagents like TBTU, TATU, or COMU, often used in peptide synthesis, are highly effective for esterifying sterically demanding alcohols.[9]

      • DCC/DMAP System: The classic dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a robust choice. DMAP acts as a potent acyl transfer catalyst, accelerating the reaction.[10]

      • Use Highly Reactive Acylating Agents: If the substrate is stable, using an acid chloride or anhydride with a non-nucleophilic base like pyridine or triethylamine can drive the reaction to completion.

  • Cause B: Non-selective Acylation. The C2-phenol is also nucleophilic and can compete for the acylating agent, leading to a mixture of mono- and di-esterified products.

    • Solution:

      • Selective Protection Strategy: The most reliable method is to protect the more reactive C2-phenol first. A silyl ether protecting group like TBDMS (tert-butyldimethylsilyl) is often selective for phenols in the presence of alcohols.[11] After protecting the phenol, you can functionalize the primary alcohol and then deprotect the phenol using a fluoride source like TBAF.

      • Exploit Kinetic vs. Thermodynamic Control: Under certain conditions, you may achieve kinetic selectivity. The primary alcohol is often kinetically favored for acylation over the more sterically hindered phenol, especially at lower temperatures. A careful screening of reaction times and temperatures is necessary.

Visualizing the Challenge & Solution

The Steric Hindrance Problem

// Steric Clash Arrows edge [color="#EA4335", style=dashed, arrowhead=none, penwidth=2.0]; {rank=same; Naph:c8; Electrophile;} {rank=same; Naph:c2; Electrophile;} Clash1 [pos="3.8,1.8!", shape=point]; Clash2 [pos="3.8,0.6!", shape=point]; Naph:c8:e -> Clash1 [dir=none]; Naph:c2:e -> Clash2 [dir=none]; Clash1 -> Electrophile [ltail=Clash1, lhead=Electrophile, arrowhead=tee, minlen=1]; Clash2 -> Electrophile [ltail=Clash2, lhead=Electrophile, arrowhead=tee, minlen=1];

label_clash [label="Steric Clash", pos="5.2,1.2!", fontsize=11, fontcolor="#EA4335"]; } caption="Steric hindrance at the C1 position."

Troubleshooting Workflow for Low-Yield Etherification

TroubleshootingWorkflow start Low Yield in Etherification q1 Is your base strong enough? (e.g., NaH) start->q1 sol1 Switch to NaH in anhydrous DMF/DMSO. q1->sol1 No q2 Are you using a Phase-Transfer Catalyst (PTC)? q1->q2 Yes sol1->q2 sol2 Add 5-10 mol% TBAB to the reaction. q2->sol2 No q3 Is your electrophile optimal? (R-I > R-Br) q2->q3 Yes sol2->q3 sol3 Use the corresponding alkyl iodide. q3->sol3 No end Improved Yield q3->end Yes sol3->end

Frequently Asked Questions (FAQs)

Q1: Which hydroxyl group is more reactive, the primary alcohol at C1 or the phenol at C2?

A: It depends on the reaction type. The C2-phenolic proton is more acidic and will be deprotonated preferentially by a base. However, the C1-primary alkoxide, once formed, is generally a stronger nucleophile than the phenoxide. For acylations, the less-hindered primary alcohol is often kinetically more reactive.

Q2: What is the best general strategy for selectively functionalizing the C1-hydroxymethyl group?

A: A protection-functionalization-deprotection strategy is the most robust and reliable approach.

  • Protect: Selectively protect the C2-phenol, for example, as a silyl ether (TBDMS) or benzyl ether.[12]

  • Functionalize: Perform the desired reaction (etherification, esterification, etc.) on the now-exposed C1-primary alcohol.

  • Deprotect: Remove the protecting group under conditions that do not affect your newly formed functional group.

Q3: How can I confirm that functionalization occurred at the desired C1 position and not at the C2 phenol?

A: Spectroscopic analysis is key.

  • ¹H NMR: Functionalization at C1 will cause a significant downfield shift of the methylene protons (-CH₂-O-). You will also see the disappearance of the primary alcohol proton triplet. If the C2-OH was functionalized, you would see the disappearance of the phenolic proton singlet and potentially shifts in the aromatic region.

  • ¹³C NMR: Look for shifts in the carbon signals for C1, C2, and the methylene carbon.

  • FT-IR: The broad O-H stretch of the alcohol (around 3300-3400 cm⁻¹) will disappear or change significantly upon functionalization.

Data & Protocols

Table 1: Recommended Conditions for Williamson Ether Synthesis
Parameter Standard Conditions Optimized for Steric Hindrance Rationale
Base K₂CO₃, NaOHNaH, KHStronger, non-nucleophilic base ensures complete alkoxide formation.[3]
Solvent Acetone, THFDMF, DMSOPolar aprotic solvents enhance nucleophilicity of the alkoxide.[5]
Catalyst NoneTetrabutylammonium Bromide (TBAB)PTC facilitates reaction between phases, overcoming steric and solubility barriers.[6]
Temperature 25-60 °C60-100 °C (monitor closely)Provides activation energy to overcome the steric barrier.
Protocol: High-Yield Etherification of this compound using Phase-Transfer Catalysis

Disclaimer: This protocol is a general guideline. All reactions should be performed by trained chemists under appropriate safety precautions.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Catalyst and Electrophile Addition: Add Tetrabutylammonium Bromide (TBAB, 0.1 eq) followed by the alkyl halide (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available at: [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Available at: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Reddit. Looking for advice on protecting phenol in presence of primaril alcohol. Available at: [Link]

  • IIT Bombay. Protecting Groups. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Protection of OH group of alcohol. Available at: [Link]

  • IAGI. Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Available at: [Link]

  • PMC. Catalytic functionalization of unactivated primary C H bonds directed by an alcohol. Available at: [Link]

  • Organic Synthesis. Protecting Groups. Available at: [Link]

  • Arabian Journal of Chemistry. Functionalization of π-activated alcohols by trapping carbocations in pure water under smooth conditions. Available at: [Link]

  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Available at: [Link]

  • PMC. Applications of Non-Enzymatic Catalysts to the Alteration of Natural Products. Available at: [Link]

  • PTC Organics, Inc. PTC Etherification of Tertiary Alcohol. Available at: [Link]

  • ResearchGate. Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-1-Naphthalenemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, a deep understanding of molecular fragmentation patterns in mass spectrometry is fundamental. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 2-hydroxy-1-naphthalenemethanol, a molecule of interest in various synthetic and metabolic studies. We will dissect the probable fragmentation pathways, compare them with related structures, and provide a robust experimental protocol for acquiring high-quality mass spectra. Our approach is grounded in established principles of mass spectrometry and supported by data from analogous compounds.

The Structural Context: Stability of the Naphthalene Core

2-Hydroxy-1-naphthalenemethanol (C₁₁H₁₀O₂) possesses a molecular weight of 174.19 g/mol . Its structure features a stable naphthalene ring system substituted with a hydroxyl (-OH) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 1-position. The aromatic nature of the naphthalene core significantly influences the fragmentation pattern, often leading to a prominent molecular ion peak due to the delocalization of the radical cation.[1] Aromatic alcohols, in general, tend to exhibit a more stable molecular ion compared to their aliphatic counterparts.[1]

Predicted Fragmentation Pathways of 2-Hydroxy-1-Naphthalenemethanol

Upon electron ionization, 2-hydroxy-1-naphthalenemethanol will form a molecular ion (M⁺˙) at m/z 174. The subsequent fragmentation is dictated by the stability of the resulting fragment ions and neutral losses. The primary fragmentation events are anticipated to involve the hydroxymethyl and hydroxyl substituents.

Key Fragmentation Pathways:

  • Loss of a Hydrogen Radical ([M-H]⁺): The formation of an [M-1]⁺ ion at m/z 173 is a common feature in the mass spectra of primary and secondary alcohols.[1] This occurs through the loss of a hydrogen atom from the α-carbon of the hydroxymethyl group, leading to a resonance-stabilized oxonium ion.

  • Loss of Water ([M-H₂O]⁺˙): Dehydration is a characteristic fragmentation pathway for alcohols.[2][3][4] In this case, the molecular ion can lose a molecule of water (18 Da) to form a radical cation at m/z 156. This can occur through various mechanisms, including the interaction between the two hydroxyl groups.

  • Loss of the Hydroxymethyl Radical ([M-CH₂OH]⁺): Cleavage of the C-C bond between the naphthalene ring and the hydroxymethyl group, known as α-cleavage, is a highly probable event.[3][4] This would result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) and the formation of a stable 2-hydroxynaphthyl cation at m/z 143.

  • Formation of the Naphthyl Cation ([C₁₀H₇]⁺): Subsequent fragmentation of the [M-CH₂OH]⁺ ion (m/z 143) through the loss of a carbon monoxide molecule (CO, 28 Da) can lead to the formation of the naphthyl cation at m/z 115. This is a common fragmentation pathway for phenols and other aromatic hydroxyl compounds.[1]

  • Formation of a Tropylium-like Ion ([C₉H₇]⁺): Studies on closely related compounds like 2-hydroxymethylnaphthalene have shown the formation of a [C₉H₇]⁺ ion.[5] This ion, often possessing a stable tropylium-like structure, is formed through the loss of the α-carbon and rearrangement of the naphthalene ring. For 2-hydroxy-1-naphthalenemethanol, this would likely arise from the molecular ion or a primary fragment, leading to a significant peak at m/z 115.

A summary of the predicted key fragment ions is presented in the table below:

m/z Proposed Fragment Ion Neutral Loss Significance
174[C₁₁H₁₀O₂]⁺˙-Molecular Ion
173[C₁₁H₉O₂]⁺H•Loss of α-hydrogen
156[C₁₁H₈O]⁺˙H₂ODehydration
143[C₁₀H₇O]⁺•CH₂OHα-Cleavage, loss of hydroxymethyl radical
115[C₉H₇]⁺from various pathwaysFormation of a stable tropylium-like ion

Experimental Protocol for GC-MS Analysis

To obtain a high-quality mass spectrum of 2-hydroxy-1-naphthalenemethanol, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. The following protocol is designed to ensure robust and reproducible results.

1. Sample Preparation:

  • Dissolve 1-2 mg of 2-hydroxy-1-naphthalenemethanol in 1 mL of a high-purity solvent such as methanol or dichloromethane.

  • If derivatization is desired to improve volatility and thermal stability, the sample can be treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Process the data using the instrument's software to obtain the mass spectrum corresponding to the chromatographic peak of 2-hydroxy-1-naphthalenemethanol.

  • Identify the molecular ion and major fragment ions. Compare the obtained fragmentation pattern with the predicted pathways.

Visualizing the Fragmentation and Workflow

To better illustrate the proposed fragmentation pathways and the experimental workflow, the following diagrams are provided.

Fragmentation_Pathway M [M]⁺˙ m/z 174 M_H [M-H]⁺ m/z 173 M->M_H - H• M_H2O [M-H₂O]⁺˙ m/z 156 M->M_H2O - H₂O M_CH2OH [M-CH₂OH]⁺ m/z 143 M->M_CH2OH - •CH₂OH C9H7 [C₉H₇]⁺ m/z 115 M_CH2OH->C9H7 - CO

Caption: Predicted EI fragmentation pathway of 2-hydroxy-1-naphthalenemethanol.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Analysis Dissolution Dissolve in Solvent Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Inject Sample Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation

Sources

Comparative Reactivity Guide: 1-(Hydroxymethyl)naphthalen-2-ol vs. Naphthol Mannich Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-(hydroxymethyl)naphthalen-2-ol (HMNO) and Naphthol Mannich Bases (NMBs). While both compound classes serve as precursors to the highly reactive 1,2-naphthoquinone-1-methide (o-NQM) intermediate, their activation profiles, stability, and biological applications differ significantly.

  • HMNO acts as a direct, often equilibrium-based precursor, relying on acid-catalyzed or thermal dehydration. It serves as a kinetic standard for o-QM generation.

  • NMBs function as "latent" electrophiles (prodrugs), releasing the active o-NQM via deamination. This pathway offers tunable stability and enhanced bioavailability, making them superior candidates for targeted drug delivery.

Mechanistic Foundations: The ortho-Quinone Methide Paradigm

The biological and chemical activity of both species converges at the formation of the o-NQM intermediate. This electrophilic species rapidly alkylates nucleophiles (DNA bases, thiols like Glutathione).

Pathway Divergence

The critical differentiator is the leaving group thermodynamics :

  • HMNO: Requires protonation of the hydroxyl group followed by loss of water (

    
    ). This is often reversible in aqueous media.
    
  • NMBs: Involve the expulsion of a secondary amine (

    
    ). This process is driven by the relief of steric strain and the stability of the leaving amine, often requiring thermal activation or metal ion catalysis (e.g., 
    
    
    
    ).
Mechanism Visualization

The following diagram illustrates the convergent pathways to the active alkylating agent.

QM_Pathways cluster_LG Leaving Group Dynamics HMNO 1-(Hydroxymethyl) naphthalen-2-ol (HMNO) QM ortho-Naphthoquinone Methide (o-NQM) HMNO->QM Dehydration (-H2O) Acid/Thermal/Photolytic Mannich Naphthol Mannich Base (NMB) Mannich->QM Deamination (-HNR2) Thermal/Metal-Catalyzed QM->HMNO +H2O (Reversible) Adduct Nucleophilic Adduct (DNA/Protein Alkylation) QM->Adduct + Nucleophile (Nu-)

Caption: Convergent generation of the reactive o-NQM intermediate from hydroxymethyl and aminomethyl precursors.

Performance Analysis: Reactivity & Stability

The choice between HMNO and NMBs depends on the desired activation trigger and reaction environment.

Comparative Reactivity Table
FeatureThis compound (HMNO)Naphthol Mannich Bases (NMBs)
Activation Trigger Acid (

), Heat (

), UV Light (

)
Physiological Heat (

), Metal Ions (

), Low pH
Leaving Group

(requires protonation)

(Amine)
Stability (Neutral pH) Moderate (Slow equilibrium with QM)High (Tunable based on amine basicity/sterics)
Reversibility Highly Reversible (QM hydrates back to HMNO)Generally Irreversible (Amine diffuses away)
Bioavailability Low (Hydrophilic, rapid metabolism)High (Lipophilic amine enhances permeability)
Primary Application Kinetic Standard, Resin SynthesisAnticancer Prodrugs, DNA Cross-linkers
The "Hard/Soft" Selectivity
  • HMNO-derived QMs are "hard" electrophiles that react rapidly with water (hydration), limiting their effective radius in biological systems.

  • NMB-derived QMs are generated more slowly. The bulky amine leaving group can create a "solvent cage" effect, protecting the nascent QM from water and allowing it to diffuse to "soft" nucleophilic targets like DNA (Guanine N7) or enzyme active site thiols (Cysteine).

Experimental Protocols

To objectively compare these compounds, researchers must control the generation rate and trapping efficiency.

Protocol A: Kinetic Trapping of o-NQM

Objective: Determine the rate of QM generation (


) using Ethyl Vinyl Ether (EVE) as a trap via Inverse Electron Demand Diels-Alder (IEDDA).

Materials:

  • HMNO (10 mM stock in

    
    )
    
  • NMB Analog (e.g., 1-(piperidin-1-ylmethyl)naphthalen-2-ol)

  • Ethyl Vinyl Ether (Excess, 0.5 M)

  • Solvent: 1:1

    
     (Buffered to pH 7.4)
    

Workflow:

  • Preparation: Dissolve precursor (

    
     final) in solvent containing 
    
    
    
    EVE.
  • Activation:

    • For HMNO: Initiate by flash photolysis (LFP) or rapid acidification.

    • For NMB: Incubate at

      
      .
      
  • Monitoring: Track the decay of the precursor and formation of the chroman adduct using UV-Vis spectroscopy (Absorbance at

    
     range characteristic of naphthalene derivatives).
    
  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Assess biological efficacy as a function of QM release.

Workflow:

  • Cell Lines: MCF-7 (Breast Cancer) and HCT-116 (Colon Cancer).

  • Dosing: Treat cells with serial dilutions (

    
    ) of HMNO and NMB.
    
  • Incubation: 24h and 48h at

    
    .
    
  • Readout: Add MTT reagent; measure Formazan absorbance at

    
    .
    
  • Analysis: Calculate

    
    .
    
    • Expected Result: NMBs typically show lower

      
       (higher potency) than HMNO due to better cellular uptake and sustained release of the QM.
      
Experimental Logic Diagram

Experimental_Workflow cluster_Methods Validation Pathways Start Select Precursor Kinetics Kinetic Assay (UV-Vis + Vinyl Ether) Start->Kinetics Bio Cytotoxicity Assay (MTT / DNA Binding) Start->Bio Analysis Calculate Rate (k) & IC50 Kinetics->Analysis Measure Decay Bio->Analysis Measure Cell Death Decision Select Candidate (Drug vs. Reagent) Analysis->Decision

Caption: Dual-stream validation workflow for physicochemical and biological characterization.

References

  • Rokita, S. E. (2005). Quinone methide derivatives: important intermediates to DNA alkylating and DNA cross-linking actions.[1] Current Medicinal Chemistry, 12(24), 2893-2903.

    • Source:

  • Freccero, M. (2004). Quinone methides as alkylating and cross-linking agents.[1] Mini-Reviews in Organic Chemistry, 1(4), 403-415.

    • Source:

  • Modica, E., Zanaletti, R., Freccero, M., & Mella, M. (2001). Alkylation of amino acids and glutathione in water by o-quinone methide. Reactivity and selectivity.[2][3][4][5][6][7] Journal of Organic Chemistry, 66(1), 41-52.

    • Source:

  • Geng, Z., et al. (2014). The domestication of ortho-quinone methides.[5][8] Accounts of Chemical Research, 47(12), 3655-3664.

    • Source:

  • Brouwer, A. C., et al. (2001). Flash photolytic generation of ortho-quinone methide in aqueous solution. Journal of the American Chemical Society, 123(40), 9749-9755.

    • Source:

Sources

Comprehensive Guide to Ortho-Quinone Methide (o-QM) Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Transient Powerhouse

Ortho-quinone methides (o-QMs) are ephemeral, highly reactive intermediates that serve as powerful electrophiles in organic synthesis. Unlike their para-isomers, o-QMs possess a significant dipole moment and a strong driving force to re-aromatize, making them ideal substrates for 1,4-conjugate additions and inverse-electron-demand Diels-Alder (IEDDA) reactions.

For the drug development professional, the choice of generation method is not merely academic—it dictates the functional group tolerance, stereochemical outcome, and scalability of the reaction. This guide objectively compares the primary generation strategies, providing actionable protocols and decision-making frameworks to streamline your synthetic campaigns.

Comparative Analysis of Generation Methods

The following table contrasts the four dominant methodologies for accessing o-QMs.

FeatureThermal Generation Photochemical Generation Oxidative Generation Anionic/Base-Mediated
Primary Precursor o-Hydroxybenzyl alcohols, Mannich bases, Benzodioxinso-Hydroxybenzyl alcohols, o-Hydroxybenzyl halideso-Alkyl phenols (unfunctionalized)o-Hydroxybenzyl halides/esters, Salicylaldehydes
Trigger Heat (>100 °C)UV Light (λ = 254–365 nm)Oxidant (Ag₂O, DDQ, PbO₂)Base (NaH, DBU, Grignard)
Atom Economy Moderate (Loss of H₂O or amine)High (Loss of H₂O)High (Dehydrogenation)Low to Moderate (Salt waste)
Scalability High (Industrial friendly)Low (Photon flux limited)Moderate (Oxidant stoichiometry)High
Key Advantage No external reagents needed; thermodynamic control.Spatiotemporal control; mild temperature.Direct use of phenols; no pre-functionalization.Low temperature generation (-78 °C); kinetic control.
Major Limitation Harsh conditions; polymerization risk.Specialized equipment; competitive radical pathways.Chemoselectivity issues; oxidant compatibility.[1][2][3][4]Basic conditions may degrade sensitive groups.

Strategic Method Selection (Decision Matrix)

Select the optimal method based on your starting material and substrate sensitivity.

MethodSelection Start Starting Material? Phenol o-Alkyl Phenol Start->Phenol Alcohol o-Hydroxybenzyl Alcohol Start->Alcohol Mannich Mannich Base Start->Mannich Aldehyde Salicylaldehyde Start->Aldehyde Oxidative Oxidative Generation (Ag₂O / DDQ) Phenol->Oxidative Direct C-H Activation Photo Photochemical (UV 300nm) Alcohol->Photo Temp Sensitive Thermal Thermal Elimination (>100°C) Alcohol->Thermal Robust Substrate Mannich->Thermal Scalable/Green Anionic Anionic Triggering (R-MgBr) Aldehyde->Anionic Cascade Reaction

Figure 1: Decision tree for selecting the o-QM generation method based on available precursors.

Deep Dive & Experimental Protocols

Method A: Thermal Generation from Mannich Bases

Mechanism: Retro-Mannich reaction releasing a secondary amine. Best For: Large-scale synthesis of chromans and heterocycles where high temperatures are tolerated.

Protocol: Synthesis of Chromans via Mannich Base Precursors

Based on methodologies adapted from RSC and standard retro-Mannich literature [1, 2].

Reagents:

  • o-Hydroxybenzyl amine (Mannich base precursor)

  • Electron-rich alkene (e.g., ethyl vinyl ether)

  • Solvent: Dioxane or Dimethyl Carbonate (DMC)

Step-by-Step Workflow:

  • Precursor Prep: Dissolve the Mannich base (1.0 equiv) and the dienophile (2.0–5.0 equiv) in anhydrous dioxane (0.5 M concentration).

    • Expert Note: Use a sealed tube if the dienophile is volatile.

  • Thermolysis: Heat the reaction mixture to 100–120 °C for 12–24 hours.

    • Validation: Monitor by TLC. The disappearance of the polar amine spot and appearance of the less polar chroman indicates conversion.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: The secondary amine byproduct is often volatile or water-soluble. Perform a mild acid wash (1M HCl) to remove residual amine, then extract with EtOAc. Flash chromatography on silica gel yields the pure chroman.

Why this works: The amino group acts as a "masked" leaving group. The thermal energy overcomes the activation barrier for amine expulsion, generating the o-QM in situ, which is immediately trapped by the alkene via [4+2] cycloaddition.

Method B: Oxidative Generation from Phenols

Mechanism: Two-electron oxidation of o-alkyl phenols coupled with tautomerization. Best For: Late-stage functionalization where installing a leaving group is impractical.

Protocol: Ag₂O-Mediated Oxidative Coupling

Adapted from standard oxidative protocols [3, 4].

Reagents:

  • 2,6-Disubstituted phenol (1.0 equiv)

  • Nucleophile (e.g., alcohol, electron-rich alkene)[5]

  • Oxidant: Silver(I) Oxide (Ag₂O) (1.0–2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Activation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Mixing: Add the phenol (1.0 equiv) and nucleophile (2.0 equiv) in dry DCM (0.1 M).

  • Oxidation: Add Ag₂O (1.5 equiv) in one portion.

    • Expert Note: Ag₂O is a mild oxidant. For more recalcitrant substrates, DDQ or PbO₂ may be required, though they reduce functional group tolerance.

  • Reaction: Stir vigorously at room temperature (25 °C) for 4–16 hours. The mixture will darken as silver species are reduced.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Why this works: Ag₂O abstracts a proton and an electron to form a phenoxy radical, which disproportionates or is further oxidized to the quinone methide. This method avoids the need for pre-functionalized benzyl halides.

Method C: Photochemical Generation

Mechanism: Excited state intramolecular proton transfer (ESIPT) followed by dehydration. Best For: "Click" chemistry applications, surface modification, and biological labeling.[6]

Protocol: UV-Induced Trapping of o-QMs

Based on photodehydration studies [5, 6].

Reagents:

  • o-Hydroxybenzyl alcohol (1.0 equiv)

  • Nucleophile (e.g., thiol or amine)[5]

  • Solvent: 1:1 H₂O/Acetonitrile (degassed)

Step-by-Step Workflow:

  • Setup: Dissolve the alcohol precursor (10 mM) and nucleophile (50 mM) in the solvent system.

    • Expert Note: Degassing is critical to prevent quenching of the triplet state or photo-oxidation by singlet oxygen.

  • Irradiation: Irradiate the sample using a UV reactor (300 nm or 350 nm lamps) at ambient temperature.

  • Monitoring: Monitor conversion via HPLC or UV-Vis spectroscopy (disappearance of the phenol absorption band).

  • Isolation: Lyophilize the solvent (if aqueous) or extract with organic solvent.

Mechanistic Pathways Visualization

Understanding the electronic pathway is crucial for troubleshooting. The diagram below illustrates the divergence between thermal and oxidative routes.

Mechanism Phenol o-Alkyl Phenol Radical Phenoxy Radical Phenol->Radical -e⁻, -H⁺ (Oxidation) Alcohol o-Hydroxybenzyl Alcohol Cation Benzylic Cation Alcohol->Cation +H⁺, -H₂O (Acid/Thermal) oQM ortho-Quinone Methide (o-QM) Radical->oQM -e⁻, -H⁺ Cation->oQM -H⁺ Product Functionalized Phenol / Chroman oQM->Product + Nucleophile / Dienophile (Re-aromatization)

Figure 2: Mechanistic convergence of oxidative and solvolytic pathways toward the o-QM intermediate.

Expert Insights & Troubleshooting

  • Dimerization: o-QMs are prone to self-reaction (dimerization) to form spiro-compounds if the trapping agent is too slow or dilute.

    • Solution: Always use the trapping agent (nucleophile/dienophile) in excess (at least 2–5 equiv) relative to the precursor.

  • Solvent Effects: Polar protic solvents (MeOH, H₂O) can act as nucleophiles, trapping the o-QM to form ethers/alcohols ("solvent adducts").

    • Solution: Use non-nucleophilic solvents (DCM, Toluene, Dioxane) unless water is the intended reactant.

  • Stability: o-QMs generated from electron-rich phenols (e.g., methoxy-substituted) are more stable but less electrophilic.

    • Adjustment: Reaction times must be extended for electron-rich precursors.

References

  • RSC Publishing. (2024). Trapping of in situ generated ortho- and para-quinone methide intermediates by imidazoles and pyrazoles. Royal Society of Chemistry.[7] Link

  • Van De Water, R. W., & Pettus, T. R. (2002).[8] o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis. Tetrahedron.

  • National Institutes of Health (NIH). (2020). Chemoselective oxidative generation of ortho-quinone methides and tandem transformations. PubMed Central. Link

  • Barton, D. H. R., et al. (1976).[7] Oxidation of phenols to ortho-quinones using diphenylseleninic anhydride. Journal of the Chemical Society.[7] Link

  • University of Georgia. (2021). Comparative Study of Photochemically Generated Conjugated Ortho- and Para-Quinone Methide Reactivity. UGA Theses. Link

  • Arumugam, S., & Popik, V. V. (2011). Photochemical generation and the reactivity of o-naphthoquinone methides in aqueous solution. Journal of the American Chemical Society.

Sources

Spectroscopic Characterization of 1-(Hydroxymethyl)naphthalen-2-ol Adducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 1-(Hydroxymethyl)naphthalen-2-ol Adducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug discovery and chemical biology, This compound serves as a critical precursor for generating ortho-quinone methides (o-QMs) . These transient, highly electrophilic intermediates are pivotal for targeted covalent modification of DNA, proteins, and thiols (e.g., glutathione).

The primary challenge in working with these adducts is not their synthesis, but their structural validation . The high reactivity of the o-QM intermediate often leads to competition between C-alkylation (the desired biological pathway) and O-alkylation (a common synthetic byproduct).

This guide compares the efficacy of spectroscopic methodologies—1D/2D NMR, UV-Vis, and High-Resolution Mass Spectrometry (HRMS) —in definitively characterizing these adducts. We prioritize protocols that distinguish regiochemical outcomes (C- vs. O-substitution) to ensure data integrity in metabolic and synthetic studies.

Part 1: Mechanistic Context & Reaction Pathway[1]

To characterize the adduct, one must understand its genesis. The this compound precursor undergoes dehydration (thermal or acid-catalyzed) to form the reactive 1-methylene-2-naphthalenone (o-QM) . This intermediate is then "trapped" by a nucleophile (


).
Reaction Workflow Diagram

ReactionPathway Precursor 1-(Hydroxymethyl) naphthalen-2-ol oQM INTERMEDIATE: 1-Methylene-2-naphthalenone (o-Quinone Methide) Precursor->oQM - H2O (Acid/Heat) Adduct TARGET ADDUCT: 1-(Nu-methyl)naphthalen-2-ol (C-Alkylation) oQM->Adduct + Nucleophile (Nu) (e.g., DNA, Thiol) Byproduct BYPRODUCT: O-Alkylated Ether (Solvent/Conditions Dependent) oQM->Byproduct + R-OH (Side Reaction)

Figure 1: The generation of o-quinone methide (o-QM) from this compound and subsequent trapping by nucleophiles. Note the bifurcation between desired C-alkylation and potential O-alkylation.

Part 2: Comparative Spectroscopic Performance

In the characterization of o-QM adducts, "performance" is defined by the technique's ability to resolve Regiochemistry (C-1 vs O-2 substitution) and Electronic Environment .

Table 1: Comparative Efficacy of Characterization Methods
FeatureNMR (1H, 13C, 2D) UV-Vis Spectroscopy HRMS (ESI/APCI)
Primary Utility Definitive Structure Proof. Distinguishes C- vs. O-alkylation via proton connectivity and exchangeable protons.Kinetics & Concentration. Excellent for monitoring o-QM formation rates (300–350 nm range).Validation. Confirms molecular formula and adduct mass; detects fragmentation patterns.
Regioselectivity Resolution High. The "Gold Standard." Can see the phenolic -OH proton (in DMSO-d6).Low. Naphthalene chromophores are similar for both isomers; shifts are subtle.Medium. Fragmentation may differ (e.g., loss of nucleophile), but isomers have identical m/z.
Sample Requirement High (2–10 mg). Destructive if not recovered carefully.[1]Low (<0.1 mg). Non-destructive.Minimal (pg/ng range). Destructive.
Key Limitation Requires deuterated solvents (DMSO-d6) to observe -OH; solubility issues with DNA adducts.Cannot definitively prove structure without reference standards.Cannot distinguish isomers without

analysis.
Why NMR is the Superior Choice

While HRMS confirms the presence of an adduct, only NMR can confirm the location of the bond.

  • The "Smoking Gun": In C-alkylated adducts (the target), the phenolic proton (

    
    ) is present and usually appears as a singlet between 
    
    
    
    9.5–10.5 ppm (in DMSO-
    
    
    ).
  • The Alternative: In O-alkylated byproducts, this signal is absent , and the methylene protons shift upfield due to the ether linkage.

Part 3: Detailed Characterization Protocols

Protocol A: Synthesis of a Model Thiol-Adduct

Objective: Generate a stable adduct using 2-mercaptoethanol to validate the spectroscopic workflow.

  • Preparation: Dissolve This compound (174 mg, 1.0 mmol) in 5 mL of 1:1

    
    .
    
  • Nucleophile Addition: Add 2-mercaptoethanol (1.5 eq) to the solution.

  • Activation: Acidify to pH 4.0 using dilute HCl or use thermal activation (60°C for 2 hours). Note: The solution will turn transiently yellow/orange, indicating o-QM formation.

  • Workup: Neutralize with

    
    , extract with ethyl acetate (
    
    
    
    ), dry over
    
    
    , and concentrate in vacuo.
Protocol B: NMR Characterization (The Self-Validating System)

Objective: Distinguish the C-adduct from O-byproducts.

Reagents: DMSO-


 (99.9% D). Avoid 

as it encourages proton exchange, masking the critical phenol signal.

Step-by-Step Analysis:

  • 1H NMR (500 MHz):

    • Scan Range: -1 to 14 ppm.

    • Target Signal 1 (Phenol): Look for a broad singlet at

      
       9.8–10.2 ppm .
      
      • Validation: Add 1 drop of

        
         to the tube and shake. If this peak disappears, it is the exchangeable Ar-OH, confirming C-alkylation .
        
    • Target Signal 2 (Methylene Bridge): The

      
       protons typically appear as a singlet or AB quartet at 
      
      
      
      4.2–4.5 ppm
      .
      • Comparison: If O-alkylated (

        
        ), these protons would shift significantly (often 
        
        
        
        5.0+ ppm) or disappear if the O-alkylation occurred at the nucleophile side.
  • 13C NMR (APT/DEPT):

    • Look for the C-1 signal. In C-alkylated products, C-1 is quaternary but attached to a

      
      .
      
    • Shift:

      
      115–120 ppm (Ar-C-CH2).
      
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the definitive "tie-breaker."

    • Experiment: Set optimization for long-range coupling (

      
      ).
      
    • Logic: Look for a correlation between the Methylene Protons (

      
      ) and C-2  (the carbon bearing the oxygen).
      
    • Result: Strong 3-bond coupling (

      
      ) confirms the methylene is at C-1.
      

Part 4: Logical Workflow for Unknown Identification

Use this decision tree to interpret your spectral data.

DecisionTree Start Isolate Adduct Acquire 1H NMR in DMSO-d6 CheckOH Is a signal present > 9.5 ppm? Start->CheckOH D2O_Test Perform D2O Shake Test CheckOH->D2O_Test Yes Result_O PROBABLE: O-Alkylation (Ether Byproduct) CheckOH->Result_O No Result_C CONFIRMED: C-Alkylation (Target Adduct) D2O_Test->Result_C Signal Disappears D2O_Test->Result_O Signal Persists (Likely Carboxylic Acid impurity)

Figure 2: Decision tree for interpreting 1H NMR data to determine regiochemistry of naphthalene adducts.

Part 5: Case Study Data (Simulated)

To illustrate the "Performance" of NMR, consider the difference between the Target Adduct (1) and the Isomeric Ether (2) .

SignalTarget Adduct (C-Alkylated) Isomeric Ether (O-Alkylated) Interpretation
Ar-OH (C2)

10.1 ppm (s, 1H)
Absent The defining feature. The ether blocks the phenol.
Ar-CH2-Nu (C1)

4.3 ppm (s, 2H)

5.1 ppm (s, 2H)
Benzylic protons are shielded by the sulfur/nitrogen nucleophile in the target, but deshielded by Oxygen in the ether.
Aromatic Region Complex multiplet (6H)Complex multiplet (7H)C-alkylation substitutes the ring; O-alkylation retains the C1 proton (if C1 is unsubstituted).
Authoritative Insight

Research by Rokita et al. has demonstrated that the reversibility of the o-QM reaction is key to its biological function. The C-alkylated adducts are often thermodynamically stable but can regenerate the o-QM under specific thermal conditions, a property not shared by the O-alkylated ethers. This "reversibility test" (heating the adduct and trapping with a new nucleophile) is a secondary chemical validation method.

References

  • Rokita, S. E. (2019). Quinone Methides: Relevant Intermediates in Organic Chemistry. Wiley.[1]

  • Modica, E., et al. (2001). Alkylation of Amino Acids and Glutathione in Water by o-Quinone Methide.[2] Reactivity and Selectivity. The Journal of Organic Chemistry, 66(1), 41-52.[2]

  • Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3]

  • LaPlante, S. R., et al. (2013).[4] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4]

Sources

Identifying common impurities in commercial 1-(Hydroxymethyl)naphthalen-2-ol

[1]

Executive Summary

1-(Hydroxymethyl)naphthalen-2-ol (CAS: 7786-65-4) is a critical "masked" reactive intermediate used primarily to generate ortho-quinone methides (o-QMs) for inverse electron-demand Diels-Alder (IEDDA) cycloadditions and bioorthogonal labeling.[1]

Unlike stable reagents, the purity of this compound is kinetically unstable. Its utility relies on its ability to dehydrate; however, this same property makes it prone to spontaneous dimerization and polymerization during storage.[1] This guide outlines the specific impurity profile of commercial batches, compares analytical techniques, and provides a validated protocol for purification.

The Impurity Landscape

The synthesis of this compound typically involves the base-catalyzed hydroxymethylation of 2-naphthol with formaldehyde.[1] Consequently, the impurity profile is dominated by under-reacted starting materials and over-reacted condensation byproducts.[1]

Table 1: Common Impurities & Performance Impact[1]
Impurity NameStructure / DescriptionOriginImpact on Downstream Applications
2-Naphthol Starting MaterialIncomplete reaction; Equilibrium reversion.[1]Stoichiometric Error: Reduces effective concentration. Competes as a nucleophile in some coupling reactions.
1,1'-Methylenebis(2-naphthol) Dimer (Two naphthol rings linked by a CH₂).[1]Condensation of product with starting material (Acid-catalyzed).[1]"Dead Weight": Chemically inert under o-QM generation conditions.[1] Causes precipitation in organic solvents.
Paraformaldehyde Polymerized formaldehyde.[1]Excess reagent residue.Side Reactions: Can crosslink proteins or sensitive amines in bio-conjugation workflows.
o-Quinone Methide Oligomers Polymeric species.[1]Spontaneous dehydration during storage (Heat/Acid exposure).[1]Insolubility: Creates gummy residues that clog microfluidics or HPLC columns.

Comparative Analysis of Detection Methods

Selecting the wrong analytical method for this compound is a common source of error. Because the molecule is a precursor designed to decompose (dehydrate) upon heating, thermal analytical methods often yield false results.

Method A: Gas Chromatography (GC-MS)[1][2]
  • Status: NOT RECOMMENDED (Without Derivatization)

  • Mechanism: The high injection port temperature (>200°C) triggers the thermal dehydration of the hydroxymethyl group.

  • Artifacts: The instrument will detect the ortho-quinone methide (o-QM) or its thermal dimers, not the parent alcohol.[1] This leads to a false assessment of "decomposition" or "polymerization."

  • Correction: If GC is mandatory, the hydroxyl groups must be silylated (e.g., with BSA or TMCS) to block dehydration.[1]

Method B: 1H-NMR Spectroscopy[1]
  • Status: GOOD FOR STRUCTURAL ID

  • Utility: Excellent for confirming the presence of the hydroxymethyl group (-CH₂- peak at ~5.1 ppm).[1]

  • Limitation: Low sensitivity for detecting <1% 2-naphthol or dimer impurities.[1] The aromatic regions often overlap.

Method C: HPLC-UV (Reverse Phase)[1]
  • Status: GOLD STANDARD

  • Utility: Allows separation of the polar monomer from the non-polar dimer and starting material without thermal degradation.

  • Detection: UV absorption at 254 nm is strong for the naphthalene core.

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway and the branching points where critical impurities are formed.

ImpurityPathwaysStart2-Naphthol(Starting Material)Product1-(Hydroxymethyl)naphthalen-2-ol(Target)Start->Product+ CH₂O, BaseReagentFormaldehyde(Excess)Reagent->ProductoQMo-Quinone Methide(Reactive Species)Product->oQM- H₂O (Heat/Acid)Dimer1,1'-Methylenebis(2-naphthol)(Major Impurity)Product->Dimer+ 2-Naphthol(Acid/Heat)PolymerOligomers/PolymersoQM->PolymerPolymerization

Figure 1: Reaction pathway showing the target product (Green) and the diversion pathways leading to the Dimer and Polymer impurities (Red).

Experimental Protocols

Protocol A: Validated HPLC Analysis

To objectively quantify purity, use the following method. This system separates the target from the hydrophobic dimer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Isocratic)[1]

    • 2-15 min: 30% -> 95% B (Linear Gradient)[1]

    • 15-20 min: 95% B (Wash - Dimer elutes here)[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 224 nm (max) and 254 nm.

  • Retention Order: Formaldehyde (Void) < Target Product < 2-Naphthol < Dimer.[1]

Protocol B: Purification (Recrystallization)

If commercial purity is insufficient (often <95%), recrystallization is effective.[1]

  • Dissolution: Dissolve 10g of crude solid in minimum boiling toluene (~50-60 mL). Note: Avoid alcohols if possible to prevent ether formation, though Ethanol/Water (1:[1]1) is an acceptable alternative.[1]

  • Filtration: Filter the hot solution quickly to remove insoluble polymers.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the off-white needles.[1]

  • Wash: Wash with cold hexanes to remove residual 2-naphthol.[1]

  • Drying: Vacuum dry at room temperature . Do not heat above 40°C, or the product will dehydrate to the o-QM and turn pink/red.[1]

Performance Comparison: Pure vs. Impure

The following data illustrates the yield of a standard "Click" reaction (Diels-Alder trapping with Vinyl Ether) using different grades of the reagent.

Reagent GradePurity (HPLC)Major ImpurityReaction Yield (Isolated)Observation
High Purity >99.2%None94% Clean conversion; clear solution.[1]
Technical Grade ~90%2-Naphthol (8%)81% Lower yield due to stoichiometry errors.[1]
Aged/Degraded ~85%Dimer (12%)65% Significant precipitation; difficult workup.

References

  • Synthesis & Reactivity: Uyanik, M., et al. "Chemoselective oxidative generation of ortho-quinone methides and tandem transformations."[1][3] Nature Chemistry, vol. 12, 2020, pp. 353–362.[1][3]

  • Bioorthogonal Applications: "Chemoenzymatic ortho-quinone methide formation." ChemRxiv, 2019.[1]

  • Impurity Identification (Dimer): "Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol... using SPE with HPLC." PMC, 2016.[1]

  • Thermal Instability: "Naphthalene, 1-(2-hydroxypropyl) - Gas Chromatography." NIST Chemistry WebBook.[1][4]

Verifying the Melting Point of 1-(Hydroxymethyl)naphthalen-2-ol: A Comparative Guide to Determination Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate characterization of chemical compounds is a foundational pillar of scientific integrity. The melting point is a critical physical property, offering insights into the purity and identity of a substance. This guide provides a comprehensive comparison of methodologies for the precise determination of the melting point of 1-(Hydroxymethyl)naphthalen-2-ol (CAS 5386-25-4), also known as 2-Hydroxy-1-naphthalenemethanol. While extensive databases provide a wealth of information, the experimentally determined melting point for this specific compound is not prominently reported, necessitating a robust verification process in the laboratory.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale for each, ensuring that the described protocols are self-validating systems. We will explore both classical and modern techniques, offering a comparative analysis to aid in the selection of the most appropriate method for your laboratory's needs.

Understanding the Analyte: this compound

This compound is a bifunctional naphthalene derivative containing both a hydroxyl and a hydroxymethyl group. Its chemical structure is presented below:

The Critical Role of Purity in Melting Point Determination

It is a fundamental principle of physical chemistry that impurities disrupt the crystalline lattice of a solid, leading to a depression and broadening of the melting point range.[2][3][4][5] A pure, crystalline solid typically exhibits a sharp melting point, melting within a narrow range of 1-2°C.[6] Conversely, an impure sample will begin to melt at a lower temperature and over a wider range.[5][6] This phenomenon, known as melting point depression, is a powerful and accessible tool for assessing the purity of a compound.

Comparative Analysis of Melting Point Determination Methods

The choice of method for melting point determination depends on factors such as the required accuracy, sample throughput, and available instrumentation. Here, we compare two widely used techniques: the traditional Thiele tube method and modern digital melting point apparatus.

FeatureThiele Tube MethodDigital Melting Point Apparatus
Principle Manual observation of melting in a heated oil bath with convection currents ensuring uniform temperature.[6][7]Automated or semi-automated optical detection of melting against a programmed temperature ramp.[8][9][10]
Accuracy Good, but highly dependent on user skill and a slow, controlled heating rate (1-2°C per minute).[7][11]High, with precise temperature control and digital measurement.[8][12]
Precision Variable; subject to parallax error and subjective interpretation of the melting range.High; digital recording of start and end of melting reduces subjective error.
Throughput Low; typically one sample at a time.Higher; many instruments can accommodate multiple capillaries simultaneously.[8][13]
Ease of Use Requires more training and hands-on skill to achieve accurate results.Generally user-friendly with intuitive interfaces.[8][10]
Safety Involves heating mineral oil to high temperatures, posing a risk of burns and fire if not handled carefully.[11]Enclosed heating block significantly reduces the risk of burns.[9]
Cost Low initial investment in glassware.Higher initial capital expenditure for the instrument.

Experimental Protocols

I. Sample Preparation: A Critical First Step

Regardless of the chosen method, proper sample preparation is paramount for accurate results.

  • Ensure Sample Purity and Dryness: The sample of this compound should be purified, for instance by recrystallization, to obtain a crystalline solid. The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

  • Grind to a Fine Powder: The crystalline sample should be finely ground to ensure uniform packing and efficient heat transfer within the capillary tube.[13]

  • Pack the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the closed end.[14]

    • The packed sample height should be 2-3 mm.[12] An excessive amount of sample can lead to a broader melting range.[13]

II. Method A: Thiele Tube Melting Point Determination

This classical method provides a cost-effective means of determining the melting point.

Thiele_Tube_Workflow A Prepare Sample in Capillary Tube B Attach Capillary to Thermometer A->B C Assemble Thiele Tube Apparatus B->C D Heat Side Arm Gently C->D E Observe for First Drop of Liquid D->E Slow heating (1-2°C/min) F Record Start of Melting Range E->F G Observe for Complete Liquefaction F->G H Record End of Melting Range G->H I Calculate Melting Point Range H->I

Caption: Workflow for Thiele Tube Melting Point Determination.

  • Apparatus Assembly:

    • Fill the Thiele tube with mineral oil to a level just above the side arm.[7][15]

    • Attach the packed capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[14][15]

    • Insert the thermometer and capillary assembly into the Thiele tube through a notched stopper, ensuring the sample is immersed in the oil.[7]

  • Heating:

    • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner, using a back-and-forth motion.[11][14] The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.[6][11]

    • Initially, heat more rapidly to about 15-20°C below the expected melting point.

    • As the expected melting point is approached, reduce the heating rate to a slow and steady 1-2°C per minute.[11] A rapid heating rate near the melting point is a common source of error, as the thermometer reading will lag behind the actual temperature of the sample.

  • Observation and Recording:

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears. This is the start of the melting range.[14]

    • Continue heating at the slow rate and record the temperature at which the entire sample has turned into a clear liquid. This is the end of the melting range.[14]

III. Method B: Digital Melting Point Apparatus

Modern digital instruments offer increased accuracy, precision, and ease of use.

Digital_MPA_Workflow A Prepare Sample in Capillary Tube B Insert Capillary into Apparatus A->B C Set Plateau Temperature (~10-20°C below expected MP) B->C D Set Ramp Rate (e.g., 1-2°C/min) C->D E Start Heating Program D->E F Observe Sample Through Viewfinder E->F G Record Start and End of Melting F->G H Read Digital Display for Melting Range G->H

Caption: Workflow for Digital Melting Point Apparatus.

  • Instrument Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.[13]

    • Program the instrument with the desired parameters. A common approach is to set a "plateau" temperature about 10-20°C below the expected melting point, followed by a slow "ramp rate" of 1-2°C per minute through the melting range.[8][9]

  • Sample Loading:

    • Insert the packed capillary tube into the designated slot in the heating block.[8]

  • Melting Point Determination:

    • Initiate the heating program.[9]

    • Observe the sample through the magnifying lens.[8]

    • Most instruments have buttons to press to record the start and end of the melting process. The corresponding temperatures are then digitally displayed.

Ensuring Trustworthiness: Calibration and Verification

The accuracy of any melting point determination is contingent upon the calibration of the thermometer or the digital apparatus.

  • Calibration Standards: It is essential to periodically calibrate the instrument using certified melting point standards.[16][17] These are high-purity substances with precisely known melting points. Common standards include benzophenone (47-49°C), phenacetin (134-136°C), and caffeine (235-237°C).[18][19][20] A calibration curve can be generated to correct for any systemic errors in the temperature reading.

Interpreting the Results and Drawing Conclusions

For this compound, the experimentally determined melting point range should be sharp (within 1-2°C) for a pure sample. A broad melting range (greater than 2°C) is indicative of impurities. If an impure sample is suspected, further purification steps, such as recrystallization, should be performed, followed by a re-determination of the melting point.

By employing the methodologies outlined in this guide, researchers can confidently determine and verify the melting point of this compound, establishing a crucial data point for its chemical characterization and ensuring the reliability of subsequent research and development activities.

References

  • Effect of impurities on melting and boiling points - Chemistry Stack Exchange. (2021, May 2). Retrieved from Chemistry Stack Exchange website: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • The Impact of Impurities on Melting Points: A Closer Look - Oreate AI Blog. (2026, January 6). Retrieved from Oreate AI Blog website: [Link]

  • Effect of impurities on melting point - Chemistry Stack Exchange. (2016, October 31). Retrieved from Chemistry Stack Exchange website: [Link]

  • How do impurities affect the melting point of a substance? - TutorChase. (n.d.). Retrieved from TutorChase website: [Link]

  • Melting Point Determination. (n.d.). Retrieved from a website: [Source not further specified]
  • NFU 498 Digital Melting Point Apparatus. (n.d.). Retrieved from a website: [Source not further specified]
  • Melting Point: Using the Thiele Tube - Timstar. (2024, May 14). Retrieved from Timstar website: [Link]

  • Calibration standards melting point meters - A.KRÜSS Optronic. (n.d.). Retrieved from A.KRÜSS Optronic website: [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from SSERC website: [Link]

  • Digital Melting Point Apparatus - Cole-Parmer. (n.d.). Retrieved from Cole-Parmer website: [Link]

  • Laboratory Exercise: Melting and Boiling Points. (n.d.). Retrieved from a website: [Source not further specified]
  • Melting Point Reference Standards - Mettler Toledo. (n.d.). Retrieved from Mettler Toledo website: [Link]

  • Melting Point Calibration Standards - Reagecon. (n.d.). Retrieved from Reagecon website: [Link]

  • Calibration standards for melting point determination - Crea Analytical. (n.d.). Retrieved from Crea Analytical website: [Link]

  • Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from a website: [Source not further specified]
  • How to Use an Automatic Melting Point Apparatus Safely - Drawell. (2024, May 11). Retrieved from Drawell website: [Link]

  • DigiMelt Student Melting Point System. (n.d.). Retrieved from a website: [Source not further specified]
  • This compound. (n.d.). PubChem. Retrieved from [Link]

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Safety Operating Guide

Handling 1-(Hydroxymethyl)naphthalen-2-ol: Advanced PPE & Safety Logistics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Philosophy

Status: Hazardous Organic Solid (Phenolic Derivative) Primary Risk Driver: Severe Eye Damage & Respiratory Irritation[1][2]

Handling 1-(Hydroxymethyl)naphthalen-2-ol (CAS: 16838-02-7) requires a safety protocol derived from the Structure-Activity Relationship (SAR) principle. While specific toxicological data for this niche intermediate is less ubiquitous than its parent compound (2-Naphthol), its structural features—a naphthalene core with a phenolic hydroxyl group—dictate that it must be treated with the same rigor as Category 1 Eye Irritants and Category 2 Skin Irritants .

The Core Directive: Do not underestimate this compound as a benign alcohol. The phenolic moiety significantly increases acidity and potential for tissue damage compared to simple benzyl alcohols. All handling must assume the potential for irreversible eye damage and systemic absorption .

Hazard Identification & Risk Assessment

To build a self-validating safety system, we analyze the molecule's functional groups to predict hazards where explicit data may be sparse.

FeatureHazard ImplicationPrecautionary Logic
Phenolic -OH Corrosive/Irritant: High risk of corneal opacity if dust contacts eyes. Skin sensitizer potential.[1][3][4][5]Zero-Tolerance Eye Exposure: Safety glasses are insufficient; goggles are mandatory.
Naphthalene Ring Systemic Toxicity: Potential for absorption through skin; liver/kidney stressor (analogous to 2-naphthol).Dermal Barrier: Double-gloving prevents micro-breakthroughs.
Physical State (Solid) Inhalation: Fine crystalline dust can irritate the upper respiratory tract (H335).Engineering Control: All weighing must occur inside a fume hood or powder containment enclosure.

Personal Protective Equipment (PPE) Matrix

A. Eye & Face Protection (CRITICAL)[1][6][7]
  • Requirement: Chemical Splash Goggles (Indirect Venting).

  • Why Not Safety Glasses? Safety glasses allow dust migration. The phenolic dust of this compound reacts with the moisture in the eye, creating a localized corrosive environment.

  • Standard: ANSI Z87.1+ (Impact and Splash rated).

B. Hand Protection (Glove Selection)[1][7]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Technique: Double Gloving is required during synthesis and solubilization steps.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Extended cuff Nitrile or Neoprene (if using halogenated solvents).

  • Logic: Naphthol derivatives can permeate standard latex. Nitrile offers superior resistance to the organic solvents (e.g., DCM, THF) likely used to dissolve this compound.

C. Respiratory Protection[1][3][5][7][8][9]
  • Primary Defense: Engineering Controls (Chemical Fume Hood).

  • Secondary Defense (If Hood Unavailable): NIOSH-approved N95 or P100 particulate respirator.

  • Context: Use a respirator only during open weighing of large quantities (>10g) if air velocity in the hood is compromised.

D. Body Protection[3][7][8][10]
  • Standard: Cotton lab coat (fire-resistant preferred if using flammable solvents) + Long pants + Closed-toe leather/composite shoes.

  • Exclusion: Avoid synthetic fabrics (polyester) that can melt onto skin in the event of a solvent fire.

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Highest Dust Risk)
  • Preparation: Clear the fume hood. Place a disposable weighing boat on the balance.

  • Static Control: Use an anti-static gun or wipe if the powder is flighty. Naphthalene derivatives often carry static charge.

  • Transfer: Use a stainless steel spatula. Do not use plastic , which exacerbates static.

  • Clean-Up: Immediately wipe the balance area with a damp Kimwipe (water/ethanol mixture) to capture invisible dust. Dispose of the wipe as solid hazardous waste.

Phase 2: Reaction Setup (Solubilization)
  • Solvent Addition: Add solvent (e.g., THF, Methanol) slowly to the solid.

  • Exotherm Check: While not inherently explosive, the solvation of phenolic compounds can be mildly exothermic.

  • Sealing: Ensure reaction vessels are sealed under inert gas (Nitrogen/Argon) if heating, as hot naphthol vapors are potent respiratory irritants.

Phase 3: Spill Response
  • Minor Spill (<5g):

    • Don fresh PPE (Goggles + Double Gloves).

    • Cover spill with wet paper towels (to prevent dust lofting).

    • Scoop into a wide-mouth jar.

    • Wipe surface with 1M Sodium Carbonate (mild base) to neutralize any phenolic residue, followed by water.

  • Major Spill (>50g): Evacuate area. Contact EHS.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.

SafetyLogic Start Task: Handle this compound StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState Weighing/Transfer LiquidState Solubilized (in Solvent) StateCheck->LiquidState Synthesis/Workup DustHazard Risk: Dust Inhalation & Eye Corrosion SolidState->DustHazard SplashHazard Risk: Skin Absorption & Splash LiquidState->SplashHazard PPE_Solid REQUIRED PPE: - Indirect Vent Goggles - N95 (if outside hood) - Single Nitrile Gloves DustHazard->PPE_Solid PPE_Liquid REQUIRED PPE: - Safety Glasses/Goggles - Double Nitrile Gloves - Fume Hood (Vapor Control) SplashHazard->PPE_Liquid

Figure 1: Decision logic for PPE selection based on the physical state of the material.

Waste Disposal Logistics

Disposal must comply with local environmental regulations (RCRA in the US).

Waste StreamClassificationPackaging Protocol
Solid Waste Hazardous Organic SolidDouble-bag in clear polyethylene bags. Label as "Toxic Solid - Naphthol Derivative".
Liquid Waste Organic Solvent WasteSegregate into Halogenated or Non-Halogenated streams depending on the solvent used.
Contaminated Sharps Hazardous SharpsNeedles/syringes used for transfer must go into a hard-walled sharps container, never trash.

Disposal Code Hint: If no specific code exists in your region, default to the waste code for Cresols/Phenols (e.g., U052 or U165) as a conservative proxy for regulatory compliance.

References

  • PubChem. (n.d.).[6][7] this compound (Compound).[6][7] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 18, 2026, from [Link]

Sources

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